Product packaging for 4-Mma-nbome(Cat. No.:)

4-Mma-nbome

Cat. No.: B15293131
M. Wt: 283.4 g/mol
InChI Key: OPOYXGQXRAORRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Mma-nbome is a useful research compound. Its molecular formula is C19H25NO and its molecular weight is 283.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H25NO B15293131 4-Mma-nbome

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H25NO

Molecular Weight

283.4 g/mol

IUPAC Name

N-[(2-methoxyphenyl)methyl]-N-methyl-1-(4-methylphenyl)propan-2-amine

InChI

InChI=1S/C19H25NO/c1-15-9-11-17(12-10-15)13-16(2)20(3)14-18-7-5-6-8-19(18)21-4/h5-12,16H,13-14H2,1-4H3

InChI Key

OPOYXGQXRAORRI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CC(C)N(C)CC2=CC=CC=C2OC

Origin of Product

United States

Foundational & Exploratory

4-MMA-NBOMe: A Technical Overview of a Novel Psychoactive Substance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-methoxy-N-methyl-N-(2-methoxybenzyl)-amphetamine (4-MMA-NBOMe) is a synthetic compound structurally classified as a phenethylamine and amphetamine derivative.[1][2] As a member of the NBOMe class of psychoactive substances, it is characterized by an N-(2-methoxybenzyl) substitution on the amine group of the amphetamine backbone. This technical guide provides a comprehensive summary of the currently available scientific information on this compound, with a focus on its chemical identity and analytical characterization. It is important to note that the physiological and toxicological properties of this compound are largely unknown, and it is primarily available as an analytical reference standard for research and forensic applications.[1][2]

Chemical and Physical Data

The fundamental chemical and physical properties of this compound are summarized in the table below. This information is crucial for the accurate identification and handling of the compound in a laboratory setting.

IdentifierValueReference
CAS Number 2703178-01-0[1][2][3]
Molecular Formula C19H25NO (Free Base)[4]
C19H25NO • HCl (Hydrochloride)[1][2]
Molecular Weight 283.4 g/mol (Free Base)[4]
319.9 g/mol (Hydrochloride)[1][2]
Formal Name N-[(2-methoxyphenyl)methyl]-N,α,4-trimethyl-benzeneethanamine, monohydrochloride[1]
Synonyms N-(ortho-methoxybenzyl)-4-Methylmethamphetamine[1][2]
Purity ≥98%[1]
Formulation Crystalline solid[1]

Solubility Data

The solubility of this compound hydrochloride in various solvents has been reported, providing essential information for the preparation of stock solutions for in vitro and in vivo studies.

SolventSolubilityReference
Dimethylformamide (DMF)30 mg/mL[1][2]
Dimethyl sulfoxide (DMSO)30 mg/mL[1][2]
Ethanol20 mg/mL[1][2]
Methanol1 mg/mL[1]
DMSO:PBS (pH 7.2) (1:1)0.5 mg/mL[1]

Experimental Protocols

Detailed experimental protocols for the biological activity of this compound are not available in published scientific literature. The primary research conducted on this compound has focused on its analytical characterization. The methodologies employed in the seminal study by Westphal et al. (2016) for the identification and structural elucidation of this compound are summarized below.

Analytical Characterization

The analytical characterization of this compound was first described in a 2016 publication in Drug Testing and Analysis. The study utilized a combination of mass spectrometry (MS), infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy to definitively identify the compound.

Note: The full, detailed experimental parameters are contained within the cited publication. Researchers should refer to the original article for specific instrument settings and analytical conditions.

Biological Activity and Signaling Pathways

There is currently no published research detailing the pharmacological, physiological, or toxicological properties of this compound. As such, information regarding its mechanism of action, potential signaling pathways, and biological effects in living organisms is not available. Compounds of the NBOMe class are generally known to be potent agonists of the serotonin 5-HT2A receptor. However, the specific receptor binding affinity and functional activity of this compound have not been reported.

Structural Classification

To visualize the chemical relationships of this compound, the following diagram illustrates its classification as a substituted amphetamine.

This compound Classification Phenethylamine Phenethylamine Amphetamine Amphetamine Phenethylamine->Amphetamine α-methylation Substituted Amphetamine Substituted Amphetamine Amphetamine->Substituted Amphetamine Substitution on ring, amine, etc. This compound This compound Substituted Amphetamine->this compound Specific substitutions: - 4-methyl on phenyl ring - N-methyl - N-(2-methoxybenzyl)

Structural hierarchy of this compound.

Conclusion

This compound is a novel psychoactive substance for which there is a significant lack of pharmacological and toxicological data. The available information is limited to its chemical identity and analytical characterization. This technical guide serves to summarize the existing knowledge for the scientific community. Further research is imperative to understand the biological effects and potential risks associated with this compound. Professionals in drug development and related fields should exercise caution and rely on the established analytical data for its identification.

References

Synthesis and discovery of N-benzylphenethylamines

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Synthesis and Discovery of N-benzylphenethylamines

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-benzylphenethylamines, commonly referred to as NBOMes, represent a class of potent synthetic hallucinogens derived from the 2C series of phenethylamines.[1][2] The addition of an N-benzyl group to the phenethylamine scaffold dramatically increases the affinity and functional activity at the serotonin 5-HT2A receptor, which is the primary target mediating their profound psychoactive effects.[3][4] This discovery has not only led to the emergence of these compounds as new psychoactive substances (NPS) but has also provided valuable molecular tools for studying the serotonergic system.[1] For instance, derivatives like [11C]Cimbi-36 are utilized in positron emission tomography (PET) imaging to study 5-HT2A and 5-HT2C receptors in the brain.[1] This guide provides a comprehensive overview of the synthesis, pharmacology, and structure-activity relationships (SAR) of N-benzylphenethylamines, intended for professionals in drug discovery and development.

Synthetic Methodologies

The primary and most versatile method for the synthesis of N-benzylphenethylamines is reductive amination .[4][5] This two-step, one-pot reaction involves the condensation of a phenethylamine with a substituted benzaldehyde to form an intermediate imine, which is then reduced in situ to the corresponding secondary amine. An alternative, though less commonly cited method for related structures, is the Pictet-Spengler reaction , which is a powerful tool for the synthesis of tetrahydroisoquinolines and could be adapted for certain N-benzylphenethylamine analogues.[6][7][8]

Experimental Protocol: Reductive Amination

The following is a general procedure for the synthesis of N-benzylphenethylamines via indirect reductive amination, as described in the literature.[4][5]

Materials:

  • Appropriate phenethylamine hydrochloride salt (1.0 mmol)

  • Substituted benzaldehyde (1.1 mmol)

  • Ethanol (10 mL)

  • Triethylamine (Et3N) (1.0 mmol)

  • Sodium borohydride (NaBH4) (2.0 mmol)

  • Dichloromethane (CH2Cl2)

  • Water (H2O)

Procedure:

  • To a suspension of the phenethylamine hydrochloride (1.0 mmol) and the corresponding benzaldehyde (1.1 mmol) in ethanol (10 mL), add triethylamine (1.0 mmol).

  • Stir the reaction mixture at room temperature until the formation of the imine is complete. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC), which typically takes between 30 minutes to 3 hours.[4]

  • Once imine formation is complete, add sodium borohydride (2.0 mmol) to the reaction mixture and continue stirring for an additional 30 minutes.[4]

  • Concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Partition the resulting residue between dichloromethane and water.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure to yield the crude N-benzylphenethylamine.

  • The final product can be further purified by precipitating it as its hydrochloride salt.[4]

This method has been successfully employed to synthesize a wide array of N-benzylphenethylamine derivatives with yields ranging from 46-94%.[4]

Pharmacology and Structure-Activity Relationships (SAR)

The pharmacological activity of N-benzylphenethylamines is primarily mediated by their potent agonism at the 5-HT2A receptor.[1][3] The N-benzyl substitution is a key structural feature that significantly enhances the binding affinity and functional potency compared to their parent phenethylamine compounds.[4]

Quantitative Data

The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of a selection of N-benzylphenethylamine derivatives at the human 5-HT2A and 5-HT2C receptors. This data is crucial for understanding the SAR of this compound class.

Table 1: Binding Affinities (Ki, nM) of N-benzylphenethylamines at 5-HT2A and 5-HT2C Receptors [4]

Compound4-SubstituentN-Benzyl Substituent5-HT2A Ki (nM)5-HT2C Ki (nM)5-HT2A/5-HT2C Selectivity
1a H2-Methoxy11.211.21
1b H2-Hydroxy1.44.53.2
6b Br2-Hydroxy0.440.0100
8b Et2-Hydroxy0.2911.038
1d H2,3-Methylenedioxy2.545.018
5d I2,3-Methylenedioxy0.814.018

Table 2: Functional Potencies (EC50, nM) and Intrinsic Activity (% of 5-HT) of N-benzylphenethylamines at 5-HT2A and 5-HT2C Receptors [4]

Compound4-SubstituentN-Benzyl Substituent5-HT2A EC50 (nM)5-HT2A IA (%)5-HT2C EC50 (nM)5-HT2C IA (%)
1a H2-Methoxy11.08518.090
1b H2-Hydroxy0.0748530.080
6b Br2-Hydroxy0.149013.085
8b Et2-Hydroxy0.11901.890
1d H2,3-Methylenedioxy1.38013.085
5d I2,3-Methylenedioxy0.28545.080

From this data, several key SAR insights can be drawn:

  • N-Benzyl Substitution: The presence of an ortho-substituent on the N-benzyl ring, particularly a hydroxyl or methoxy group, is crucial for high affinity and potency at the 5-HT2A receptor.[1][4] The N-(2-hydroxybenzyl) derivatives generally exhibit the highest functional activity.[4]

  • 4-Position of the Phenethylamine Ring: Nonpolar substituents such as halogens (e.g., Br, I) and small alkyl groups (e.g., Et) at the 4-position of the phenethylamine ring tend to increase affinity.[4]

  • Selectivity: While most compounds show some selectivity for the 5-HT2A receptor over the 5-HT2C receptor, certain substitutions can dramatically enhance this selectivity. For instance, compound 6b displays a 100-fold selectivity in binding affinity.[4][9]

Signaling Pathways and Experimental Workflows

5-HT2A Receptor Signaling Pathway

N-benzylphenethylamines act as agonists at the 5-HT2A receptor, which is a G-protein coupled receptor (GPCR). Upon agonist binding, the receptor activates a Gq/G11 protein, leading to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to a cascade of downstream cellular effects that are believed to underlie the hallucinogenic properties of these compounds.

G 5-HT2A Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NBOMe N-benzylphenethylamine (Agonist) Receptor 5-HT2A Receptor NBOMe->Receptor Binds G_protein Gq/G11 Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Cellular Effects Ca->Downstream PKC->Downstream

Caption: 5-HT2A Receptor Signaling Pathway

Drug Discovery and Evaluation Workflow

The discovery and preclinical evaluation of novel N-benzylphenethylamine analogs typically follows a structured workflow, from initial design and synthesis to in vitro and in vivo characterization.

G N-benzylphenethylamine Discovery Workflow cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo & ADME A Lead Identification (e.g., 2C-X compounds) B SAR-guided Design of N-benzylphenethylamine Analogs A->B C Chemical Synthesis (Reductive Amination) B->C D Purification & Characterization C->D E Receptor Binding Assays (Ki at 5-HT2A/2C) D->E F Functional Assays (EC50, Intrinsic Activity) E->F G Animal Behavioral Models (e.g., Head-twitch response) F->G H ADME/Tox Studies G->H I Lead Optimization H->I I->B Iterative Improvement

Caption: Drug Discovery Workflow

Conclusion

N-benzylphenethylamines represent a fascinating class of compounds with profound effects on the central nervous system. The straightforward and efficient synthesis via reductive amination allows for the generation of diverse chemical libraries for SAR exploration. The quantitative data presented herein highlights the key structural motifs that govern their high affinity and potency at the 5-HT2A receptor. The provided diagrams of the signaling pathway and drug discovery workflow offer a clear conceptual framework for researchers in this field. Continued investigation into the synthesis and pharmacology of N-benzylphenethylamines will undoubtedly lead to a deeper understanding of the serotonergic system and may pave the way for novel therapeutic agents.

References

Hypothesized Mechanism of Action for 4-Methyl-N-(2-methoxybenzyl)methamphetamine (4-MMA-NBOMe): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: 4-Methyl-N-(2-methoxybenzyl)methamphetamine (4-MMA-NBOMe) is a research chemical with uncharacterized pharmacological and toxicological properties.[1] This document presents a hypothesized mechanism of action based on its structural similarity to the N-benzylphenethylamine (NBOMe) class of compounds. All data presented are for structurally related analogs, as specific quantitative data for this compound is not available in current scientific literature.

Executive Summary

This compound is a synthetic compound structurally categorized as a hybrid of amphetamine and phenethylamine.[1][2] Based on the well-documented pharmacology of the NBOMe series, it is hypothesized that this compound acts as a potent and selective agonist at the serotonin 5-HT2A receptor. This interaction is the primary mechanism mediating the profound perceptual and cognitive effects of classic hallucinogens.[3][4]

The addition of an N-(2-methoxybenzyl) group to phenethylamine structures is known to dramatically increase affinity and potency at the 5-HT2A receptor compared to their parent compounds.[3][5][6] Therefore, this compound is predicted to exhibit high-affinity binding and functional agonism at this receptor, likely initiating a Gq/11 protein-coupled signaling cascade. This guide summarizes the foundational data from related compounds, details the experimental protocols used for their characterization, and visualizes the hypothesized signaling pathways and research workflows.

Hypothesized Pharmacological Profile

The defining structural feature of the NBOMe class is the N-(2-methoxybenzyl) substitution on a phenethylamine backbone. This moiety confers high affinity for the 5-HT2A receptor.[3][6] While the parent compounds (the "2C-x" series) are also 5-HT2A agonists, the NBOMe substitution increases potency by orders of magnitude.[6]

It is hypothesized that this compound will exhibit a similar pharmacological profile, characterized by:

  • Primary Target: High-affinity binding and potent agonism at the serotonin 5-HT2A receptor.

  • Secondary Targets: Potential interactions with other serotonin receptors (5-HT2B, 5-HT2C), adrenergic receptors (α1), and the trace amine-associated receptor 1 (TAAR1).[6][7] Interactions with dopaminergic and histaminergic receptors are also possible, though likely with lower affinity.[6]

  • Functional Effect: Activation of the 5-HT2A receptor is expected to initiate the Gq/11 signaling cascade, leading to the production of intracellular second messengers.[8][9][10]

Quantitative Data from Structurally Related Analogs

No quantitative pharmacological data for this compound has been published. The following tables present data from closely related NBOMe and 2C compounds to provide a basis for the hypothesis.

Table 1: Receptor Binding Affinities (Ki, nM) of Representative NBOMe and 2C Compounds

Compound 5-HT2A 5-HT2C 5-HT1A α1-adrenergic D1 D2 D3 H1 TAAR1
25B-NBOMe 0.28 2.1 1140 330 >10000 >10000 1700 250 0.06
25C-NBOMe 0.06 1.1 1000 460 >10000 8300 1100 180 0.08
25I-NBOMe 0.04 0.6 1400 880 3600 3000 830 310 0.17
2C-B 16 4.6 >10000 2100 >10000 >10000 >10000 2500 0.18
2C-C 21 11 >10000 1800 >10000 >10000 >10000 2800 0.23
2C-I 13 12 >10000 1100 >10000 >10000 >10000 2100 0.25

Data synthesized from Rickli et al. (2015). Lower Ki values indicate higher binding affinity. Note the significant increase in 5-HT2A affinity for NBOMe compounds over their 2C counterparts.

Table 2: Functional Activity (EC50, nM) at Serotonin Receptors

Compound 5-HT2A Activation 5-HT2B Activation
25B-NBOMe 0.10 0.28
25C-NBOMe 0.05 0.15
25I-NBOMe 0.04 0.20
2C-B 1.5 1.9
2C-C 1.9 2.5
2C-I 1.0 1.1

Data synthesized from Rickli et al. (2015). EC50 represents the concentration for 50% maximal response. Lower values indicate higher potency.

Key Experimental Protocols

The data presented for analogous compounds are typically generated using the following standard methodologies.

Radioligand Binding Assays

This method is used to determine the binding affinity (Ki) of a compound for a specific receptor.

  • Objective: To quantify the affinity of a test compound (e.g., an NBOMe derivative) by measuring its ability to displace a known radiolabeled ligand from a target receptor.

  • Methodology:

    • Preparation of Membranes: Human embryonic kidney (HEK) 293 cells or other suitable cell lines are transfected to express the human receptor of interest (e.g., 5-HT2A). The cells are cultured, harvested, and homogenized to create membrane preparations containing the target receptors.

    • Incubation: A constant concentration of a specific radioligand (e.g., [3H]ketanserin for 5-HT2A) is incubated with the cell membrane preparations.

    • Competition: Increasing concentrations of the unlabeled test compound are added to the incubation mixture. The test compound competes with the radioligand for binding to the receptor.

    • Separation and Counting: After reaching equilibrium, the mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound. The radioactivity trapped on the filters is measured using liquid scintillation counting.

    • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to an affinity constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

In Vitro Functional Assays (Calcium Flux)

This method is used to determine the functional potency (EC50) and efficacy of a compound as an agonist at Gq-coupled receptors like 5-HT2A.

  • Objective: To measure the ability of a test compound to activate the 5-HT2A receptor and trigger the release of intracellular calcium, a key downstream event in the Gq signaling pathway.

  • Methodology:

    • Cell Preparation: HEK-293 cells stably expressing the human 5-HT2A receptor are seeded into 96- or 384-well microplates.

    • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). This dye exhibits a significant increase in fluorescence intensity upon binding to free calcium.

    • Compound Addition: Increasing concentrations of the test compound are added to the wells using an automated liquid handler.

    • Fluorescence Measurement: The fluorescence intensity in each well is measured over time using a specialized plate reader (e.g., a FLIPR or FlexStation). An agonist will cause a rapid increase in intracellular calcium, leading to a sharp peak in fluorescence.

    • Data Analysis: The peak fluorescence response is measured for each concentration of the test compound. The data are plotted as a concentration-response curve, from which the EC50 (concentration producing 50% of the maximal response) and Emax (maximal efficacy relative to a reference agonist like serotonin) are calculated.

Visualizations: Pathways and Workflows

Hypothesized 5-HT2A Receptor Signaling Pathway

The primary mechanism of action for NBOMe compounds involves the activation of the G protein-coupled 5-HT2A receptor. This initiates a well-characterized intracellular signaling cascade.[4][8][9][10]

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Receptor 5-HT2A Receptor G_Protein Gq/11 Protein Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ligand This compound (Hypothesized Agonist) Ligand->Receptor Binds ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ Release ER->Ca Ca->PKC Co-activates Downstream Downstream Cellular Effects (e.g., Gene Expression, Neuronal Excitability) Ca->Downstream Modulates Targets PKC->Downstream Phosphorylates Targets

Caption: Hypothesized Gq/11 signaling cascade initiated by this compound at the 5-HT2A receptor.

Standard Experimental Workflow for NPS Characterization

The investigation of a novel psychoactive substance (NPS) like this compound follows a logical progression from in vitro characterization to understanding its functional effects.

Experimental_Workflow cluster_invitro start Test Compound (e.g., this compound) in_vitro In Vitro Characterization start->in_vitro binding Radioligand Binding Assays (Determine Ki at multiple targets) in_vitro->binding functional Functional Assays (Determine EC50/Emax at key targets) in_vitro->functional analysis Data Analysis & Profile Generation binding->analysis functional->analysis hypothesis Formulate Mechanism of Action Hypothesis analysis->hypothesis in_vivo Further Studies (e.g., Animal Behavioral Models, Metabolism, Toxicology) hypothesis->in_vivo

Caption: A typical experimental workflow for characterizing a novel psychoactive substance.

Conclusion

While direct experimental data on this compound is currently lacking, a robust hypothesis for its mechanism of action can be constructed based on the extensive research into the NBOMe chemical class. The evidence strongly suggests that this compound is a potent 5-HT2A receptor agonist, initiating Gq-protein signaling. This profile predicts powerful hallucinogenic effects similar to those of LSD and other NBOMe compounds, but also potential for stimulant properties and significant toxicity, which are also characteristic of this class.[11] Further in vitro and in vivo research is required to definitively characterize the pharmacological, metabolic, and toxicological profile of this compound.

References

In-Silico Modeling of 4-Methyl-N-methoxybenzyl-alpha-methylphenethylamine (4-Mma-nbome) Receptor Binding: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in-silico modeling of 4-Methyl-N-methoxybenzyl-alpha-methylphenethylamine (4-Mma-nbome) receptor binding. This compound is a synthetic compound structurally related to phenethylamines and amphetamines, suggesting potential psychoactive properties mediated by interactions with monoamine receptors.[1][2][3] Due to a lack of extensive empirical data on its pharmacological profile, in-silico methods offer a powerful preliminary approach to predict its receptor binding affinities and understand its mechanism of action. This document outlines detailed methodologies for computational modeling and experimental validation, presents data in a structured format for clarity, and utilizes visualizations to illustrate key workflows and pathways.

Introduction to this compound

This compound, also known as N-(ortho-methoxybenzyl)-4-Methylmethamphetamine, is a designer drug that belongs to the NBOMe class of compounds.[2][3] These substances are known for their potent agonistic activity at serotonin 5-HT2A receptors, which is a key mechanism for the hallucinogenic effects of many psychedelics.[4][5] The structure of this compound combines features of both amphetamines and phenethylamines, indicating a complex pharmacological profile that may extend to other serotonin, dopamine, and adrenergic receptors. In-silico modeling, or computer-aided drug design (CADD), provides a rational and efficient approach to investigate these potential interactions before undertaking extensive and costly laboratory experiments.[6][7][8][9]

In-Silico Modeling Workflow

The in-silico analysis of this compound receptor binding involves a multi-step computational workflow. This process begins with the preparation of the ligand and receptor structures, proceeds through molecular docking simulations to predict binding modes, and concludes with post-docking analysis to estimate binding affinities.

G Figure 1. In-Silico Modeling Workflow for this compound cluster_prep Preparation cluster_docking Docking cluster_analysis Analysis LigandPrep Ligand Preparation (this compound 3D Structure) Docking Molecular Docking (Predict Binding Poses) LigandPrep->Docking ReceptorPrep Receptor Preparation (e.g., 5-HT2A Receptor Model) ReceptorPrep->Docking Scoring Scoring & Ranking (Estimate Binding Affinity) Docking->Scoring PostAnalysis Post-Docking Analysis (Interaction Visualization) Scoring->PostAnalysis

Caption: A flowchart illustrating the major steps in the in-silico modeling of ligand-receptor interactions.

Experimental Protocols

Molecular Docking Protocol

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor.[10]

Objective: To predict the binding mode and estimate the binding affinity of this compound at various monoamine receptors, with a primary focus on the 5-HT2A receptor.

Methodology:

  • Ligand Preparation:

    • Obtain the 3D structure of this compound from a chemical database like PubChem (CID 132989148).[11]

    • Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

    • Generate different conformers of the ligand to account for its flexibility.

  • Receptor Preparation:

    • Obtain the 3D structure of the target receptor. For the 5-HT2A receptor, a homology model based on a related GPCR crystal structure (e.g., bovine rhodopsin) can be used in the absence of an experimental structure.[6]

    • Prepare the receptor by removing water molecules, adding hydrogen atoms, and assigning correct protonation states to ionizable residues.

    • Define the binding site based on the location of known co-crystallized ligands or through binding site prediction algorithms.

  • Docking Simulation:

    • Utilize a molecular docking program (e.g., AutoDock, GOLD, or Glide).

    • Perform docking of the prepared this compound conformers into the defined binding site of the receptor.

    • The search algorithm will explore various possible binding poses of the ligand within the receptor's active site.[6]

  • Scoring and Analysis:

    • The docking program's scoring function will estimate the binding affinity for each pose, typically expressed as a docking score or binding energy.[8]

    • The poses are ranked based on their scores, with the top-ranked pose representing the most likely binding mode.

    • Visualize the ligand-receptor interactions of the best-ranked pose to identify key interacting residues (e.g., hydrogen bonds, hydrophobic interactions).

Radioligand Binding Assay Protocol

Radioligand binding assays are experimental techniques used to quantify the interaction of a radiolabeled ligand with a receptor. This method can be used to determine the binding affinity (Ki) of an unlabeled ligand (like this compound) by its ability to compete with a known radioligand.[12]

Objective: To experimentally determine the binding affinity of this compound for the human 5-HT2A receptor.

Methodology:

  • Membrane Preparation:

    • Culture cells stably expressing the human 5-HT2A receptor (e.g., HEK293 cells).

    • Harvest the cells and homogenize them in a cold lysis buffer to prepare cell membranes containing the receptors.[13]

    • Determine the protein concentration of the membrane preparation using a standard assay (e.g., BCA assay).[13]

  • Competition Binding Assay:

    • In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand for the 5-HT2A receptor (e.g., [3H]ketanserin or [125I]DOI).[14][15]

    • Add increasing concentrations of unlabeled this compound to compete with the radioligand for binding to the receptor.

    • Incubate the mixture to allow binding to reach equilibrium.[14]

  • Filtration and Detection:

    • Rapidly filter the incubation mixture through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.[13]

    • Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.[13][14]

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13]

G Figure 2. Radioligand Binding Assay Workflow MembranePrep Membrane Preparation (Receptor Source) Incubation Incubation (Membranes + Radioligand + this compound) MembranePrep->Incubation Filtration Filtration (Separate Bound from Free) Incubation->Filtration Counting Scintillation Counting (Measure Radioactivity) Filtration->Counting Analysis Data Analysis (Determine IC50 and Ki) Counting->Analysis

Caption: A schematic of the experimental workflow for a radioligand competition binding assay.

Data Presentation

While specific binding data for this compound is not yet available in the public domain, the following tables provide a template for how such data should be structured for clear comparison. The values for related NBOMe compounds are included for context.

Table 1: Predicted Binding Affinities (Docking Scores) of this compound at Various Receptors
Receptor TargetDocking Score (kcal/mol)Predicted Key Interacting Residues
5-HT2ATBDTBD
5-HT2CTBDTBD
5-HT1ATBDTBD
Dopamine D2TBDTBD
Adrenergic α1ATBDTBD

TBD: To Be Determined through in-silico docking studies.

Table 2: Experimental Binding Affinities (Ki) of this compound and Related Compounds at the 5-HT2A Receptor
CompoundKi (nM)Reference
This compound TBD -
25I-NBOMe0.044Braden et al., 2006
25C-NBOMe2.89Hansen et al., 2014[4]
25B-NBOMe0.19Braden et al., 2006
Serotonin (5-HT)~10Eurofins SafetyPanel[16]
Ketanserin0.75Eurofins SafetyPanel[16]

TBD: To Be Determined through experimental radioligand binding assays.

Signaling Pathways

The primary target of many NBOMe compounds is the 5-HT2A receptor, a G-protein coupled receptor (GPCR) that, upon activation, initiates a downstream signaling cascade.

G Figure 3. 5-HT2A Receptor Signaling Pathway Ligand This compound (Agonist) Receptor 5-HT2A Receptor Ligand->Receptor G_Protein Gq/11 Receptor->G_Protein activates PLC Phospholipase C (PLC) G_Protein->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Downstream Downstream Cellular Effects Ca_Release->Downstream PKC_Activation->Downstream

Caption: A simplified diagram of the canonical Gq-coupled 5-HT2A receptor signaling cascade.

Upon binding of an agonist like this compound, the 5-HT2A receptor activates the Gq alpha subunit of its associated G-protein. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). These second messengers then modulate the activity of various downstream proteins, leading to the ultimate cellular and physiological effects.

Conclusion

The in-silico modeling of this compound receptor binding is a crucial first step in characterizing its pharmacological profile. The methodologies outlined in this guide provide a robust framework for predicting and validating its interactions with key CNS receptors. By combining computational predictions with experimental data, researchers can gain a comprehensive understanding of this compound's mechanism of action, which is essential for assessing its potential therapeutic applications or public health risks. Future studies should focus on performing the described in-silico and in-vitro experiments to populate the data tables and further elucidate the structure-activity relationships of this novel compound.

References

Preliminary In-Vitro Screening of 25I-NBOMe: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "4-Mma-nbome" did not yield any relevant in-vitro screening data. This technical guide therefore focuses on a related and well-documented compound, 2-(4-iodo-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine (25I-NBOMe), to provide a representative overview of the in-vitro screening process for potent psychoactive compounds. The data and methodologies presented are based on published literature for 25I-NBOMe.

This document provides a technical guide on the preliminary in-vitro screening of 25I-NBOMe, a potent synthetic hallucinogen.[1] It is intended for researchers, scientists, and drug development professionals interested in the pharmacological characterization of novel psychoactive substances.

Quantitative Data Summary

The in-vitro pharmacological profile of 25I-NBOMe is characterized by its high affinity and potency at serotonin 5-HT2A receptors. The following tables summarize the key quantitative data from various in-vitro studies.

Table 1: Receptor Binding Affinities (Ki) of 25I-NBOMe

ReceptorBinding Affinity (Ki, nM)Reference
5-HT2A0.044 - 0.6[2][3]
5-HT2B1.91 - 130[3]
5-HT2C1.03 - 4.6[2][3]
5-HT1A1800[2]
Adrenergic α1A370[2]
Adrenergic α2A320[2]
Dopamine D16700[2]
Dopamine D2900[2]
Dopamine D32100[2]

Table 2: Functional Assay Potencies (EC50) of 25I-NBOMe

ReceptorFunctional Potency (EC50, nM)Reference
5-HT2A0.76 - 240[3]
5-HT2B111 - 130[3]
5-HT2C2.38 - 88.9[3]

Experimental Protocols

Detailed, step-by-step experimental protocols for the in-vitro screening of 25I-NBOMe are not extensively available in the public domain. However, based on the nature of the presented data, the following methodologies are commonly employed in such studies:

  • Radioligand Binding Assays: These assays are used to determine the binding affinity (Ki) of a compound for a specific receptor. The general workflow involves:

    • Preparation of cell membranes expressing the receptor of interest.

    • Incubation of the membranes with a radiolabeled ligand that is known to bind to the receptor.

    • Addition of varying concentrations of the test compound (25I-NBOMe) to compete with the radioligand for binding.

    • Separation of bound and free radioligand.

    • Quantification of radioactivity to determine the extent of displacement of the radioligand by the test compound.

    • Calculation of the IC50 value, which is then converted to the Ki value using the Cheng-Prusoff equation.

  • Functional Assays (e.g., Calcium Flux Assays): These assays measure the functional response of a cell upon receptor activation and are used to determine the potency (EC50) and efficacy of a compound. For Gq-coupled receptors like 5-HT2A, a common workflow is:

    • Culturing of cells engineered to express the receptor of interest and a calcium-sensitive fluorescent dye.

    • Application of varying concentrations of the test compound (25I-NBOMe).

    • Measurement of the change in fluorescence, which corresponds to the increase in intracellular calcium levels upon receptor activation.

    • Plotting of the concentration-response curve to determine the EC50 value.

Signaling Pathway and Experimental Workflow Visualization

The primary mechanism of action of 25I-NBOMe is the agonism of the serotonin 5-HT2A receptor.[1][4] Activation of this receptor is known to initiate a cascade of intracellular events, leading to the compound's hallucinogenic effects.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling 25I_NBOMe 25I-NBOMe 5HT2A_Receptor 5-HT2A Receptor 25I_NBOMe->5HT2A_Receptor Binds and Activates Gq_Protein Gq Protein 5HT2A_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release Ca²⁺ Release from ER IP3->Ca_Release Stimulates Glutamate_Release ↑ Glutamate Release PKC->Glutamate_Release Ca_Release->Glutamate_Release Dopamine_Release ↑ Dopamine Release Glutamate_Release->Dopamine_Release Influences

Caption: Primary signaling pathway of 25I-NBOMe via 5-HT2A receptor activation.

G cluster_0 Radioligand Binding Assay cluster_1 Functional Assay (Calcium Flux) A Receptor Membrane Preparation B Incubation with Radioligand and 25I-NBOMe A->B C Separation of Bound/Free Ligand B->C D Quantification of Radioactivity C->D E Ki Determination D->E F Cell Culture with Receptor & Dye G Application of 25I-NBOMe F->G H Fluorescence Measurement G->H I EC50 Determination H->I

References

An In-depth Technical Guide to the Spectroscopic and Pharmacological Profile of 4-MMA-NBOMe

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for the novel psychoactive substance 4-methyl-α-methyl-N-(2-methoxybenzyl)phenethylamine (4-MMA-NBOMe). The information presented herein is intended for research, scientific, and drug development applications.

Core Chemical Data

ParameterValueReference
IUPAC Name N-[(2-methoxyphenyl)methyl]-N-methyl-1-(4-methylphenyl)propan-2-amine[1]
Molecular Formula C₁₉H₂₅NO[1][2]
Molecular Weight 283.41 g/mol [1][2]
CAS Number 2055107-74-7[1]

Spectroscopic Data

A comprehensive analytical characterization of this compound has been performed, yielding detailed spectroscopic data essential for its unambiguous identification.[3] While the full dataset is contained within specialized forensic science literature, this guide summarizes the key findings and typical experimental approaches.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of this compound.

¹³C NMR Spectrum: Data for the ¹³C NMR spectrum of this compound is available in spectral databases.[1][4]

Note: Specific chemical shift values (δ) in ppm are not publicly available in the reviewed literature. Access to the full publication by Westphal et al. or spectral databases is required for this information.

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in the this compound molecule.

Vapor Phase IR Spectrum: The vapor phase infrared spectrum of this compound has been recorded and is available in spectral databases.[1]

Note: A detailed list of absorption peaks (cm⁻¹) is not publicly available in the reviewed literature. Access to the full publication by Westphal et al. or spectral databases is required for this information.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of this compound, aiding in its identification in complex matrices.

GC-MS (Gas Chromatography-Mass Spectrometry): The GC-MS data for this compound has been generated and is available in spectral databases.[1]

Note: A detailed mass spectrum, including the relative abundances of fragment ions (m/z), is not publicly available in the reviewed literature. Access to the full publication by Westphal et al. or spectral databases is required for this information.

Experimental Protocols

The following are generalized experimental protocols typical for the analysis of novel psychoactive substances like this compound. The specific parameters used for the characterization of this compound are detailed in the primary literature.[3]

NMR Spectroscopy

A sample of this compound is typically dissolved in a deuterated solvent (e.g., CDCl₃ or MeOD) and analyzed using a high-field NMR spectrometer (e.g., 400 or 500 MHz). ¹H and ¹³C NMR spectra are acquired to elucidate the chemical structure.

Infrared (IR) Spectroscopy

For solid samples, Attenuated Total Reflectance (ATR) is a common technique. A small amount of the powdered sample is placed directly on the ATR crystal, and the IR spectrum is recorded.

Gas Chromatography-Mass Spectrometry (GC-MS)

A dilute solution of the analyte in a suitable organic solvent (e.g., methanol or ethyl acetate) is injected into the GC-MS system. The compound is separated on a capillary column and subsequently ionized and fragmented in the mass spectrometer to produce a characteristic mass spectrum.

Signaling Pathways and Mechanism of Action

NBOMe compounds are known to be potent agonists of the serotonin 5-HT₂A receptor.[5] This interaction is believed to be the primary mechanism underlying their hallucinogenic effects. The binding of this compound to the 5-HT₂A receptor initiates a G-protein-coupled signaling cascade, leading to the activation of phospholipase C (PLC) and subsequent downstream effects.

While specific binding affinity and functional assay data for this compound are not widely available, the general mechanism for the NBOMe class is depicted below.

5-HT2A_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound 5-HT2A_Receptor 5-HT2A Receptor This compound->5-HT2A_Receptor Binds to Gq_Protein Gq Protein 5-HT2A_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates DAG DAG PLC->DAG Cleaves PIP2 into IP3 IP3 PLC->IP3 PIP2 PIP2 PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release Ca²⁺ Release IP3->Ca_Release Induces Cellular_Response Cellular Response PKC->Cellular_Response Leads to Ca_Release->Cellular_Response Leads to

Caption: 5-HT2A Receptor Signaling Pathway for NBOMe Compounds.

Experimental Workflow

The general workflow for the spectroscopic analysis of this compound is outlined below.

Spectroscopic_Analysis_Workflow Sample_Acquisition Sample Acquisition (e.g., Seized Material) Sample_Preparation Sample Preparation (Extraction, Dilution) Sample_Acquisition->Sample_Preparation GCMS_Analysis GC-MS Analysis Sample_Preparation->GCMS_Analysis IR_Analysis IR (ATR) Analysis Sample_Preparation->IR_Analysis NMR_Analysis NMR Analysis Sample_Preparation->NMR_Analysis Data_Interpretation Data Interpretation GCMS_Analysis->Data_Interpretation IR_Analysis->Data_Interpretation NMR_Analysis->Data_Interpretation Structure_Elucidation Structure Elucidation Data_Interpretation->Structure_Elucidation

Caption: General Workflow for Spectroscopic Analysis.

References

Thermostability and degradation of 4-Mma-nbome

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Thermostability and Degradation of 4-MMA-NBOMe

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: this compound (N-(ortho-methoxybenzyl)-4-methylmethamphetamine) is a potent synthetic hallucinogen and its physiological and toxicological properties are not fully understood. This document is intended for research and forensic applications only and not for human or veterinary use.

Introduction

This compound is a designer drug structurally categorized as a hybrid of amphetamine and phenethylamine.[1] As a derivative of the NBOMe class of compounds, it is a potent agonist of the serotonin 5-HT2A receptor, which is believed to mediate its hallucinogenic effects. Understanding the stability of this compound is critical for forensic analysis, toxicological studies, and for ensuring the integrity of analytical reference standards. This technical guide provides a comprehensive overview of the known and inferred thermostability and degradation pathways of this compound, based on its chemical structure, metabolic fate, and the established principles of drug degradation.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. These properties are essential for designing and interpreting stability and degradation studies.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Chemical Name N-[(2-methoxyphenyl)methyl]-N,α,4-trimethyl-benzeneethanamine[2]
Molecular Formula C₁₉H₂₅NO[3]
Molecular Weight 283.4 g/mol [3]
Appearance Crystalline solid[2]
pKa (predicted) 8.5 - 9.5 (amine group)Inferred based on similar phenethylamines
LogP (predicted) 4.5[3]
Solubility Soluble in methanol, ethanol, DMF, and DMSO[2]

Note: Predicted values are based on computational models and may differ from experimental values.

Potential Degradation Pathways

1. Hydrolysis:

  • Acidic and Basic Conditions: The ether linkage of the methoxybenzyl group may be susceptible to cleavage under strong acidic or basic conditions, particularly at elevated temperatures. The N-benzyl bond could also undergo cleavage. Phenethylamine structures are generally stable to hydrolysis at neutral pH, but degradation can be forced at extreme pH and temperature.

2. Oxidation:

  • The tertiary amine is a likely site for oxidation, potentially forming an N-oxide.

  • The benzylic positions (the CH₂ group of the N-benzyl moiety and the CH₂ group attached to the tolyl ring) are susceptible to oxidation.

  • Metabolic studies have shown that the tolyl group can be oxidized to a carboxylic acid.[4] This suggests that oxidative stress conditions could lead to the formation of carboxy-4-MMA-NBOMe.

3. Thermolysis (Thermal Degradation):

  • At elevated temperatures, as encountered in GC injectors, N-dealkylation and N-debenzylation are common degradation pathways for N-benzylphenethylamines. This would result in the formation of 4-methylmethamphetamine and 2-methoxybenzylamine.

  • Cleavage of the ether bond in the methoxybenzyl group is also possible at high temperatures.

4. Photodegradation:

  • The aromatic rings in the this compound molecule can absorb UV light, potentially leading to photodegradation. The N-benzyl bond may be particularly susceptible to photolytic cleavage.

Experimental Protocols for Forced Degradation Studies

The following are detailed, yet generalized, experimental protocols for conducting forced degradation studies on this compound, based on ICH Q1A (R2) guidelines.[1][5][6][7]

General Sample Preparation
  • Stock Solution: Prepare a stock solution of this compound hydrochloride in methanol at a concentration of 1 mg/mL.

  • Working Solutions: Dilute the stock solution with the appropriate stress medium to achieve a final concentration of 100 µg/mL for the study.

Hydrolytic Degradation
  • Acid Hydrolysis:

    • To 1 mL of the working solution, add 1 mL of 0.1 M hydrochloric acid.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M sodium hydroxide, and dilute with the mobile phase for analysis.

  • Base Hydrolysis:

    • To 1 mL of the working solution, add 1 mL of 0.1 M sodium hydroxide.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M hydrochloric acid, and dilute with the mobile phase for analysis.

  • Neutral Hydrolysis:

    • To 1 mL of the working solution, add 1 mL of purified water.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points, withdraw an aliquot and dilute with the mobile phase for analysis.

Oxidative Degradation
  • To 1 mL of the working solution, add 1 mL of 3% hydrogen peroxide.

  • Keep the solution at room temperature for 24 hours, protected from light.

  • At specified time points, withdraw an aliquot and dilute with the mobile phase for analysis.

Thermal Degradation (Thermolysis)
  • Solid State:

    • Place a known amount of solid this compound hydrochloride in a glass vial.

    • Heat the vial in an oven at 80°C for 48 hours.

    • At specified time points, dissolve a portion of the solid in the mobile phase for analysis.

  • Solution State:

    • Prepare a solution of this compound hydrochloride in methanol (100 µg/mL).

    • Heat the solution in a sealed vial at 60°C for 24 hours.

    • At specified time points, withdraw an aliquot and dilute with the mobile phase for analysis.

Photodegradation
  • Prepare a solution of this compound hydrochloride in methanol (100 µg/mL).

  • Expose the solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).

  • A control sample should be wrapped in aluminum foil to protect it from light.

  • At specified time points, withdraw an aliquot from both the exposed and control samples for analysis.

Analytical Methodology

A stability-indicating analytical method is crucial for separating the parent drug from its degradation products. A combination of High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is recommended.

Table 2: Proposed HPLC-DAD Method Parameters

ParameterCondition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 274 nm and 217 nm
Injection Volume 10 µL

Table 3: Proposed LC-MS/MS Method Parameters for Degradant Identification

ParameterCondition
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Mode Multiple Reaction Monitoring (MRM) for quantification, Full scan and product ion scan for identification
Precursor Ion (m/z) 284.2 (for this compound free base)
Collision Energy Optimized for specific transitions
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 350°C

Note: The specific MRM transitions would need to be determined for this compound and its potential degradation products.

Visualization of Pathways and Workflows

5-HT2A Receptor Signaling Pathway

This compound is a potent agonist of the 5-HT2A receptor. Activation of this G-protein coupled receptor (GPCR) initiates a signaling cascade that is believed to be responsible for its hallucinogenic effects. The primary pathway involves the Gq alpha subunit.[1][5]

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor 5-HT2A Receptor G_protein Gq Protein (α, β, γ) Receptor->G_protein Agonist Binding (this compound) PLC Phospholipase C (PLC) G_protein->PLC α-subunit activates IP3 IP3 PLC->IP3 cleaves DAG DAG PLC->DAG cleaves PIP2 PIP2 Ca_release Ca²⁺ Release from ER IP3->Ca_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Ca_release->PKC activates Cellular_Response Cellular Response (e.g., Neuronal Excitability) PKC->Cellular_Response phosphorylates targets

Caption: 5-HT2A Receptor Gq Signaling Pathway.

Forced Degradation Experimental Workflow

The following diagram illustrates the general workflow for conducting forced degradation studies of this compound.

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome start This compound Stock Solution (1 mg/mL) working Working Solution (100 µg/mL) start->working hydrolysis Hydrolysis (Acid, Base, Neutral) working->hydrolysis oxidation Oxidation (3% H₂O₂) working->oxidation thermal Thermal (Solid & Solution) working->thermal photo Photolytic (UV/Vis Light) working->photo sampling Time-point Sampling & Neutralization (if needed) hydrolysis->sampling oxidation->sampling thermal->sampling photo->sampling analysis HPLC-DAD / LC-MS/MS Analysis sampling->analysis identification Degradant Identification & Structure Elucidation analysis->identification quantification Quantification of Parent Drug & Degradants analysis->quantification pathway Degradation Pathway Elucidation identification->pathway stability Stability Profile Determination quantification->stability

Caption: Forced Degradation Experimental Workflow.

Summary of Potential Degradation Products

While experimental data is lacking, a list of potential degradation products can be inferred from the known metabolic pathways and chemical principles. This information is crucial for developing a targeted analytical method for stability studies.

Table 4: Potential Degradation Products of this compound

Potential DegradantProposed Formation Pathway
4-Methylmethamphetamine Thermolysis, Photolysis (N-debenzylation)
2-Methoxybenzylamine Thermolysis, Photolysis (N-dealkylation)
This compound N-oxide Oxidation
Carboxy-4-MMA-NBOMe Oxidation
Desmethyl-4-MMA-NBOMe Hydrolysis, Thermolysis (O-demethylation)
4-Hydroxymethyl-MMA-NBOMe Oxidation

Conclusion

This technical guide provides a framework for understanding and investigating the thermostability and degradation of this compound. In the absence of direct experimental data, the proposed degradation pathways and experimental protocols are based on the known chemistry of related phenethylamine and amphetamine derivatives, as well as established international guidelines for drug stability testing. The provided workflows and diagrams offer a visual guide for researchers to design and execute robust stability studies. Further experimental work is necessary to definitively identify and quantify the degradation products of this compound under various stress conditions, which will be invaluable for the forensic and toxicological communities.

References

Methodological & Application

Application Notes & Protocols: GC-MS Method for the Identification of 4-MMA-NBOMe Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document outlines a comprehensive protocol for the identification of potential metabolites of 4-methoxy-N-methylamphetamine-NBOMe (4-MMA-NBOMe) using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a synthetic designer drug categorized as an amphetamine and phenethylamine hybrid.[1][2] Due to its novelty, detailed metabolic pathways and validated analytical protocols are not extensively documented. This protocol is therefore constructed based on established methodologies for analogous compounds, such as synthetic cathinones and other N-benzylphenethylamines (NBOMes).[3][4] The procedure involves sample preparation, including enzymatic hydrolysis and extraction, followed by chemical derivatization to enhance analyte volatility and chromatographic performance, and subsequent analysis by GC-MS.

Introduction

This compound is a psychoactive substance with structural similarities to both amphetamines and the potent hallucinogenic NBOMe series.[1] Understanding its metabolic fate is crucial for clinical and forensic toxicology to identify biomarkers of exposure. Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the analysis of drugs of abuse and their metabolites in biological samples.[5][6] However, many amphetamine-like compounds and their metabolites exhibit poor chromatographic behavior due to their polarity. Chemical derivatization is a critical step to improve their thermal stability and volatility for GC-MS analysis.[6][7]

This protocol details a proposed method for the extraction, derivatization, and identification of putative this compound metabolites from biological matrices.

Potential Metabolic Pathways

Based on the metabolism of other NBOMe compounds and amphetamines, the primary metabolic transformations of this compound are expected to involve Phase I reactions.[4][8] These include:

  • O-demethylation of the methoxybenzyl group.

  • N-demethylation of the methylamino group.

  • Hydroxylation of the aromatic rings or alkyl chain.

  • Combinations of the above pathways.

Phase II metabolism, particularly glucuronidation of hydroxylated metabolites, is also anticipated.[4] The following diagram illustrates these potential primary metabolic routes.

Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent This compound M1 O-desmethyl Metabolite parent->M1 O-Demethylation M2 N-desmethyl Metabolite parent->M2 N-Demethylation M3 Hydroxylated Metabolite parent->M3 Hydroxylation M5 Glucuronide Conjugate M1->M5 M4 Dihydroxylated Metabolite M3->M4 Further Hydroxylation M3->M5

Caption: Potential Phase I and Phase II metabolic pathways of this compound.

Experimental Protocol: GC-MS Analysis

This section provides a detailed workflow for sample preparation and analysis. The process involves enzymatic hydrolysis to cleave conjugated metabolites, followed by extraction and derivatization prior to GC-MS injection.

Required Materials and Reagents
  • Biological Matrix: Urine, plasma, or human liver microsome (HLM) incubation mixture.

  • Internal Standard (IS): e.g., Mephedrone-d3 or other suitable deuterated analog.

  • Enzyme: β-glucuronidase from Helix pomatia.

  • Buffers: Phosphate buffer (pH 6.8), Ammonium hydrogen carbonate (0.5 M).

  • Extraction Solvents: Ethyl acetate, Dichloromethane, Isopropanol (HPLC grade).

  • Derivatizing Agent: Pentafluoropropionic anhydride (PFPA) or Heptafluorobutyric anhydride (HFBA).[7][9]

  • Reconstitution Solvent: Ethyl acetate.

  • Standard laboratory glassware and equipment (vortex mixer, centrifuge, nitrogen evaporator).

Sample Preparation Workflow

The following diagram outlines the key steps in the sample preparation and analysis workflow.

Workflow Sample 1. Biological Sample + Internal Standard Hydrolysis 2. Enzymatic Hydrolysis (β-glucuronidase) Sample->Hydrolysis Extraction 3. Liquid-Liquid Extraction (Ethyl Acetate) Hydrolysis->Extraction Derivatization 4. Derivatization (PFPA, 70°C, 30 min) Extraction->Derivatization GCMS 5. GC-MS Analysis Derivatization->GCMS Data 6. Data Interpretation (Metabolite ID) GCMS->Data

Caption: Experimental workflow for GC-MS analysis of this compound metabolites.

Step-by-Step Procedure
  • Sample Fortification: To 1 mL of biological sample (e.g., urine), add 20 µL of the internal standard solution.

  • Enzymatic Hydrolysis (for urine): Add 1 mL of phosphate buffer (pH 6.8) and 50 µL of β-glucuronidase enzyme. Vortex and incubate at 60°C for 1 hour.

  • Alkalinization & Extraction:

    • Add 200 µL of 0.5 M ammonium hydrogen carbonate to the sample.[10]

    • Add 3 mL of an extraction solvent (e.g., ethyl acetate).

    • Vortex for 5 minutes, then centrifuge at 3,000 rpm for 10 minutes.

  • Solvent Evaporation: Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Derivatization:

    • To the dried extract, add 50 µL of ethyl acetate and 50 µL of the derivatizing agent (e.g., PFPA).[7][9]

    • Cap the tube tightly, vortex, and heat at 70°C for 30 minutes.[7][11]

    • After cooling to room temperature, evaporate the excess reagent and solvent under a nitrogen stream.

  • Reconstitution: Reconstitute the final dried residue in 50 µL of ethyl acetate.[10] Vortex the sample.

  • GC-MS Injection: Transfer the solution to an autosampler vial and inject 1-2 µL into the GC-MS system.

Instrumental Parameters and Data

The following tables summarize the proposed GC-MS instrument parameters and the expected characteristics of potential derivatized metabolites.

GC-MS Parameters

This method is based on typical parameters used for the analysis of synthetic cathinones and amphetamines.[12][13]

ParameterSetting
Gas Chromatograph Agilent 6890N or equivalent
GC ColumnHP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness)[12]
Carrier GasHelium at a constant flow of 1.0 mL/min
Injection ModeSplitless, 2 µL injection volume
Inlet Temperature260°C[12]
Oven Program
Initial Temperature100°C, hold for 1 min
Ramp 115°C/min to 220°C
Ramp 230°C/min to 310°C, hold for 5 min
Mass Spectrometer Agilent 5975B or equivalent
Interface Temperature280°C[12]
Ion Source Temp.230°C
Ionization ModeElectron Impact (EI) at 70 eV
Acquisition ModeFull Scan (m/z 50-550) and/or Selected Ion Monitoring (SIM)
Expected Metabolite Data (Hypothetical)

Quantitative data for this compound metabolites are not available in the literature. This table presents hypothetical data for potential metabolites after derivatization with PFPA (mass addition of 146 Da per reactive site, e.g., -OH or -NH).

Putative MetaboliteMetabolic ReactionDerivatization Site(s)Expected Molecular Ion of PFP-Derivative (m/z)Key Fragment Ions (Hypothetical)
M1O-DemethylationPhenolic -OH, secondary amine561Fragments related to loss of PFP, cleavage of side chain
M2N-DemethylationPrimary amine415Fragments showing loss of benzyl group, PFP-amine moiety
M3Aromatic HydroxylationPhenolic -OH, secondary amine577High mass ions indicating hydroxylated aromatic ring
M4N-demethyl, O-demethylPrimary amine, Phenolic -OH547Combination of fragments from M1 and M2

Conclusion

The provided GC-MS protocol offers a robust starting point for researchers aiming to identify metabolites of this compound. The method leverages established techniques for similar compound classes, incorporating essential hydrolysis, extraction, and derivatization steps. Due to the lack of existing data, this protocol should be considered a foundational method requiring validation. Researchers should confirm metabolite structures using authentic reference standards when they become available and may consider complementary techniques like Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) for further structural elucidation.

References

Application Notes and Protocols for 5-HT2A Receptor Binding Assay of 4-MMA-NBOMe

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-methoxy-N-(2-methoxybenzyl)methamphetamine (4-MMA-NBOMe) is a synthetic compound belonging to the N-benzylphenethylamine class, which are known for their potent interactions with serotonin receptors. The 5-hydroxytryptamine 2A (5-HT2A) receptor, a G-protein coupled receptor (GPCR), is a key target for psychedelic drugs and is implicated in various physiological and pathological processes, including learning, memory, and psychiatric disorders. Characterizing the binding affinity of novel ligands such as this compound to the 5-HT2A receptor is a critical step in understanding their pharmacological profile and potential therapeutic or toxicological effects.

This document provides a detailed protocol for a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for the human 5-HT2A receptor.

Data Presentation: 5-HT2A Receptor Binding Affinities

While specific binding affinity data for this compound is not extensively available in the public domain, the following table presents the binding affinities of structurally related and well-characterized NBOMe compounds at the human 5-HT2A receptor to provide a comparative context. N-benzyl substitution on phenethylamines is known to confer high affinity for the 5-HT2A receptor.[1][2][3] However, it is important to note that N-benzyl amphetamine analogues, such as this compound, generally exhibit reduced potency compared to their phenethylamine counterparts.[4]

CompoundRadioligandCell LineKi (nM)Reference CompoundReference Ki (nM)
This compound [³H]Ketanserin or [¹²⁵I]DOICHO-K1 or HEK293Data Not Available Ketanserin~1-2
25B-NBOMe[³H]KetanserinHEK2930.29--
25C-NBOMe[¹²⁵I]DOICHO-K10.44--
25I-NBOMe[¹²⁵I]DOICHO-K10.13--
Serotonin (5-HT)[³H]Ketanserin-505--
Ketanserin[³H]Ketanserin-1.1--

Experimental Workflow

G prep Cell Membrane Preparation assay_setup Assay Setup in 96-Well Plate prep->assay_setup incubation Incubation assay_setup->incubation filtration Rapid Filtration incubation->filtration scintillation Scintillation Counting filtration->scintillation analysis Data Analysis scintillation->analysis

Caption: Experimental workflow for the 5-HT2A receptor binding assay.

Experimental Protocol: 5-HT2A Receptor Radioligand Binding Assay

This protocol is a representative method for determining the binding affinity of a test compound (e.g., this compound) at the human 5-HT2A receptor using a competitive binding assay with a suitable radioligand.

1. Materials and Reagents

  • Cell Membranes: Membranes from Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293) cells stably expressing the human 5-HT2A receptor.

  • Radioligand: [³H]Ketanserin (specific activity ~60-90 Ci/mmol) or [¹²⁵I]DOI (specific activity ~2200 Ci/mmol).

  • Test Compound: this compound hydrochloride.

  • Reference Compound: Ketanserin or Serotonin (5-HT).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂ and 0.1% Bovine Serum Albumin (BSA).

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: 10 µM Ketanserin or 100 µM Serotonin.

  • 96-well Filter Plates: GF/B or GF/C glass fiber filter plates.

  • Scintillation Cocktail: Appropriate for the chosen radioisotope.

  • Plate Scintillation Counter.

2. Cell Membrane Preparation

  • Culture CHO-K1 or HEK293 cells stably transfected with the human 5-HT2A receptor to a high density.

  • Harvest the cells and centrifuge at 1,000 x g for 10 minutes at 4°C.

  • Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenize using a Dounce or polytron homogenizer.

  • Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

  • Discard the supernatant and resuspend the membrane pellet in fresh lysis buffer.

  • Repeat the centrifugation and resuspension step.

  • Finally, resuspend the membrane pellet in assay buffer to a protein concentration of 100-200 µg/mL, as determined by a Bradford or BCA protein assay.

  • Store the membrane preparation in aliquots at -80°C until use.

3. Radioligand Binding Assay Procedure

  • Assay Setup:

    • On a 96-well plate, add the following components in triplicate for each condition:

      • Total Binding: 25 µL of assay buffer, 25 µL of radioligand, and 50 µL of cell membrane suspension.

      • Non-specific Binding: 25 µL of non-specific binding control (e.g., 10 µM Ketanserin), 25 µL of radioligand, and 50 µL of cell membrane suspension.

      • Test Compound Competition: 25 µL of varying concentrations of this compound (typically a 10-point serial dilution, e.g., from 1 pM to 10 µM), 25 µL of radioligand, and 50 µL of cell membrane suspension.

    • The final concentration of the radioligand should be approximately its Kd value for the 5-HT2A receptor (e.g., 1-2 nM for [³H]Ketanserin).

  • Incubation:

    • Incubate the plate at room temperature (or 37°C, depending on the specific protocol) for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration:

    • Rapidly terminate the binding reaction by filtering the contents of each well through the filter plate using a vacuum manifold.

    • Wash the filters three times with 200 µL of ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting:

    • Dry the filter plate completely.

    • Add 50 µL of scintillation cocktail to each well.

    • Seal the plate and count the radioactivity in a microplate scintillation counter.

4. Data Analysis

  • Calculate the specific binding by subtracting the non-specific binding counts from the total binding counts.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software (e.g., GraphPad Prism) to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation:

    • Ki = IC₅₀ / (1 + [L]/Kd)

    • Where:

      • [L] is the concentration of the radioligand.

      • Kd is the dissociation constant of the radioligand for the receptor.

5-HT2A Receptor Signaling Pathway

Upon agonist binding, the 5-HT2A receptor undergoes a conformational change, leading to the activation of the heterotrimeric G-protein Gq/11. This initiates a downstream signaling cascade involving phospholipase C (PLC) and subsequent production of inositol triphosphate (IP₃) and diacylglycerol (DAG), ultimately resulting in an increase in intracellular calcium levels.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist This compound (Agonist) Receptor 5-HT2A Receptor Agonist->Receptor Binds Gq11 Gq/11 Receptor->Gq11 Activates PLC PLC Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC PKC Activation DAG->PKC Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

Caption: 5-HT2A receptor signaling pathway upon agonist activation.

References

Application Notes & Protocols for 4-MmA-NBOMe Neurotoxicity Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro assessment of 4-methoxy-N-(2-methoxybenzyl)-alpha-methylphenethylamine (4-MmA-NBOMe) neurotoxicity. The protocols herein detail the use of human neuroblastoma SH-SY5Y cells as a model system to evaluate key indicators of cytotoxicity, apoptosis, and oxidative stress.

Introduction

Substituted phenethylamines, including the potent NBOMe series of psychedelics, have emerged as compounds of interest in both clinical and illicit contexts. While some analogues are explored for therapeutic potential, many, like the NBOMe compounds, are associated with severe adverse effects, including neurotoxicity.[1][2][3] Understanding the neurotoxic potential of novel analogues such as this compound is critical for public health and drug development. In vitro cell culture models provide a crucial first step in characterizing these toxicological profiles.[4][5][6] The human neuroblastoma SH-SY5Y cell line is a widely used and reliable model for neurotoxicity studies due to its human origin and ability to be differentiated into a more mature neuronal phenotype.[7][8][9]

This document outlines protocols for the culture of SH-SY5Y cells and subsequent assays to quantify the neurotoxic effects of this compound. The described assays measure cytotoxicity (MTT and LDH assays), apoptosis (Caspase-3 activity), and oxidative stress (Reactive Oxygen Species production), providing a multi-faceted view of the compound's impact on neuronal cell health.

Experimental Workflow

The overall experimental process for assessing this compound neurotoxicity is depicted below. This workflow ensures a systematic approach from cell culture maintenance to data acquisition and analysis.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Data Analysis culture SH-SY5Y Cell Culture (Maintenance & Seeding) compound This compound Stock Preparation treatment Cell Treatment (24-48h Incubation) culture->treatment Seed cells into 96-well plates compound->treatment Dilute to working concentrations assays Perform Neurotoxicity Assays treatment->assays readout Spectrophotometric / Fluorometric Readout assays->readout data Data Analysis (EC50, Fold Change) readout->data mtt MTT assays_list->mtt ldh LDH assays_list->ldh caspase Caspase-3 assays_list->caspase ros ROS assays_list->ros

Caption: Experimental workflow for this compound neurotoxicity assessment.

Protocol 1: SH-SY5Y Cell Culture

This protocol details the maintenance and preparation of SH-SY5Y cells for neurotoxicity experiments.

1.1. Materials:

  • SH-SY5Y cell line (e.g., ATCC® CRL-2266™)

  • Growth Medium: 1:1 mixture of MEM and F12 medium, supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), 1 mM Sodium Pyruvate, and 1% Penicillin-Streptomycin.[10][11]

  • Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free

  • 0.25% Trypsin-EDTA

  • 75 cm² tissue culture flasks

  • 96-well flat-bottom tissue culture plates

  • Incubator (37°C, 5% CO₂)

1.2. Cell Maintenance:

  • Culture SH-SY5Y cells in 75 cm² flasks with 15 mL of Growth Medium.[10]

  • Incubate at 37°C in a humidified atmosphere with 5% CO₂.

  • Change the medium every 2-3 days.

  • Passage the cells when they reach 80% confluency.[10] To do this, aspirate the medium, wash with PBS, add 2-3 mL of Trypsin-EDTA, and incubate for 3-5 minutes. Neutralize the trypsin with 7-8 mL of Growth Medium, gently pipette to create a single-cell suspension, and re-seed into new flasks at a 1:5 to 1:10 split ratio.[8][11]

1.3. Seeding for Experiments:

  • Trypsinize a sub-confluent flask of SH-SY5Y cells as described above.

  • Centrifuge the cell suspension at 200 x g for 5 minutes.

  • Resuspend the cell pellet in fresh Growth Medium and perform a cell count (e.g., using a hemocytometer).

  • Seed the cells into 96-well plates at a density of 1 x 10⁴ to 2 x 10⁴ cells per well in 100 µL of Growth Medium.

  • Incubate for 24 hours to allow for cell attachment before treating with this compound.

Protocol 2: Neurotoxicity Assays

After 24 hours of incubation, treat the cells with various concentrations of this compound (e.g., 0.1 µM to 500 µM) for 24 to 48 hours. Include a vehicle control (medium only) and a positive control for cell death (e.g., 1% Triton X-100 for the LDH assay).

2.1. MTT Assay (Cell Viability): This assay measures the metabolic activity of cells, which is an indicator of cell viability.[12][13][14]

  • Following treatment, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle control.

2.2. LDH Assay (Cytotoxicity): This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium, a marker of compromised cell membrane integrity.[15][16][17]

  • After treatment, carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[15]

  • Prepare the LDH reaction mixture according to the manufacturer's instructions (commercially available kits are recommended, e.g., from Promega, Abcam, or Thermo Fisher).[17][18]

  • Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubate for 30 minutes at room temperature, protected from light.

  • Measure the absorbance at 490 nm.[16] Cytotoxicity is calculated as a percentage of the maximum LDH release control.

2.3. Caspase-3 Activity Assay (Apoptosis): This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.[19][20][21]

  • After treatment, lyse the cells using a lysis buffer provided in a commercial caspase-3 assay kit.

  • Transfer the cell lysate to a new plate.

  • Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric assays) to each well.[20][22]

  • Incubate at 37°C for 1-2 hours.[22]

  • Measure the absorbance at 405 nm (colorimetric) or fluorescence at Ex/Em = 380/440 nm (fluorometric).[19][21] Results are expressed as fold change in activity compared to the vehicle control.

2.4. ROS Production Assay (Oxidative Stress): This assay measures the generation of reactive oxygen species (ROS), an indicator of oxidative stress.[23][24][25]

  • After treatment, remove the medium and wash the cells with warm PBS.

  • Load the cells with a ROS-sensitive probe, such as 2',7'-dichlorofluorescin diacetate (H2DCFDA), by incubating with 10 µM H2DCFDA in PBS for 30-45 minutes at 37°C.[26][27]

  • Wash the cells again with PBS to remove excess probe.

  • Measure the fluorescence intensity at Ex/Em = 495/529 nm using a microplate reader.[26] ROS production is expressed as a fold change relative to the vehicle control.

Data Presentation

The following tables present hypothetical data for the neurotoxic effects of this compound on SH-SY5Y cells after a 24-hour exposure. Data is presented as Mean ± SEM.

Table 1: Effect of this compound on Cell Viability and Cytotoxicity

Concentration (µM)Cell Viability (% of Control)LDH Release (% of Max)
0 (Vehicle)100 ± 4.55.2 ± 1.1
198.1 ± 5.26.8 ± 1.5
1085.3 ± 6.115.4 ± 2.3
5062.7 ± 4.938.9 ± 3.1
10041.5 ± 3.865.7 ± 4.5
25015.2 ± 2.188.1 ± 5.2

EC50 for viability reduction is estimated to be ~75 µM.

Table 2: Effect of this compound on Apoptosis and Oxidative Stress

Concentration (µM)Caspase-3 Activity (Fold Change)ROS Production (Fold Change)
0 (Vehicle)1.0 ± 0.11.0 ± 0.08
11.1 ± 0.151.2 ± 0.11
101.8 ± 0.21.9 ± 0.23
503.5 ± 0.43.8 ± 0.35
1005.2 ± 0.65.5 ± 0.48
2504.1 ± 0.5*5.9 ± 0.51

*The decrease in caspase-3 activity at the highest concentration may indicate a shift towards necrotic cell death.

Putative Signaling Pathway for NBOMe-Induced Neurotoxicity

Studies on related NBOMe compounds suggest that their neurotoxicity may be mediated through the activation of specific signaling cascades, leading to oxidative stress and apoptosis.[28][29] A proposed pathway is illustrated below.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Mitochondria / Nucleus nbome This compound ht2a 5-HT2A Receptor nbome->ht2a Agonist plc PLC Activation ht2a->plc erk MEK/ERK Pathway (Activation) plc->erk akt PI3K/Akt Pathway (Inhibition) plc->akt ros_node ROS Production (Oxidative Stress) erk->ros_node apoptosis Cell Death erk->apoptosis akt->ros_node Inhibits caspase_node Caspase-3 Activation (Apoptosis) ros_node->caspase_node caspase_node->apoptosis

Caption: Proposed signaling pathway for NBOMe-induced neurotoxicity.

This pathway suggests that this compound, acting as a potent 5-HT2A receptor agonist, may trigger downstream signaling that involves the activation of the ERK pathway and inhibition of the pro-survival Akt pathway.[28] This imbalance can lead to increased reactive oxygen species (ROS) production, subsequent activation of executioner caspases like caspase-3, and ultimately, apoptotic cell death.[30][31]

References

Application Notes and Protocols for 4-Methyl-N-(2-methoxybenzyl)methamphetamine (4-Mma-nbome)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: 4-Mma-nbome is a research chemical with uncharacterized physiological and toxicological properties.[1][2] It is structurally categorized as a phenethylamine and amphetamine derivative.[1][2] Due to the lack of safety data, this compound must be handled with extreme caution, assuming it is highly potent and hazardous. These application notes are intended for use by trained researchers and professionals in a controlled laboratory setting and are based on general safety principles for handling unknown, potentially hazardous compounds.

Compound Information and Data

This compound is an analytical reference standard.[1][2] Like other substituted phenethylamines, it is presumed to have psychoactive properties, but its specific pharmacological profile has not been documented in peer-reviewed literature.[3][4] Researchers must operate under the assumption that it may have potent stimulant, hallucinogenic, or other toxic effects.

Physical and Chemical Properties

The following table summarizes the available quantitative data for this compound and its hydrochloride salt.

PropertyValue (this compound freebase)[5][6]Value (this compound hydrochloride)[1][2]
Molecular Formula C₁₉H₂₅NOC₁₉H₂₅NO • HCl
Molecular Weight 283.41 g/mol 319.9 g/mol
CAS Number Not available2703178-01-0
Appearance -A crystalline solid
Purity -≥98%
Storage Temperature --20°C
Solubility -DMF: 30 mg/mLDMSO: 30 mg/mLEthanol: 20 mg/mL

Hazard Identification and Risk Assessment

The primary hazard associated with this compound is its unknown toxicity.[1][2] The risk assessment process must prioritize the prevention of all potential routes of exposure (inhalation, dermal contact, ingestion).

Potential Health Hazards

Based on its structural class, potential hazards may include:

  • High Potency: Similar NBOMe compounds are known to be active at sub-milligram doses.

  • Cardiovascular Effects: Stimulant properties may lead to tachycardia, hypertension, and vasoconstriction.

  • Neurological Effects: Potential for potent hallucinogenic, stimulant, or dissociative effects. Agitation, paranoia, and seizures are possible adverse effects associated with related compounds.[7]

  • Chronic Effects: Unknown. Assume potential for long-term health effects with repeated exposure.

Risk Assessment Workflow

A thorough risk assessment must be conducted before any handling of this compound.[8][9] This involves identifying hazards, evaluating risks, and implementing control measures.

RiskAssessment start Start: Propose Experiment with this compound identify Step 1: Identify Hazards - Unknown Toxicity (Assume High Potency) - Chemical Class: Phenethylamine - Physical Form: Solid Powder (Inhalation Risk) start->identify assess Step 2: Assess Risks - Evaluate routes of exposure (Inhalation, Dermal, Ingestion) - Determine potential severity - Review quantities to be used identify->assess control Step 3: Implement Controls - Engineering: Fume Hood, Ventilated Enclosure - Administrative: SOPs, Training, Restricted Access - PPE: Double Gloves, Goggles, Lab Coat assess->control proceed Step 4: Proceed with Experiment (Following SOP) control->proceed review Step 5: Review and Document - Were controls effective? - Any unexpected events? - Update risk assessment as needed proceed->review

Caption: Risk assessment workflow for handling a compound with unknown toxicity.

Experimental Protocols

All procedures must be performed in a designated area within a certified chemical fume hood to minimize inhalation exposure.

Protocol: Weighing and Preparing Stock Solutions

This protocol outlines the standard operating procedure (SOP) for accurately weighing solid this compound and preparing a stock solution.

Materials:

  • This compound hydrochloride solid

  • Appropriate solvent (e.g., DMSO, Ethanol)

  • Ventilated balance enclosure or analytical balance inside a fume hood

  • Anti-static weighing dish or glassine paper

  • Spatula

  • Calibrated pipettes

  • Volumetric flask or appropriate vial

  • Vortex mixer or sonicator

Procedure:

  • Preparation: Don all required PPE: chemical-resistant lab coat, safety goggles, and double nitrile gloves. Ensure the fume hood sash is at the appropriate height.

  • Tare Weighing Vessel: Place the weighing dish on the tared analytical balance inside the ventilated enclosure.

  • Weighing: Carefully transfer a small amount of this compound powder to the weighing dish using a clean spatula. Avoid any rapid movements that could aerosolize the powder. Record the exact weight.

  • Solubilization: Transfer the weighed powder into a labeled volumetric flask or vial.

  • Solvent Addition: Using a calibrated pipette, add the desired volume of solvent to the flask. Rinse the weighing dish with a small amount of the solvent to ensure the complete transfer of the compound.

  • Dissolution: Cap the flask securely. Mix the solution by vortexing or sonicating until all solid is completely dissolved. For some solvents, gentle warming to 37°C may aid dissolution.[2]

  • Storage: Store the stock solution in a clearly labeled, sealed container at -20°C in a secure, designated location. The label should include the compound name, concentration, solvent, date of preparation, and preparer's initials.

Protocol: Emergency Procedures

Spill Response:

  • Small Powder Spill (<50 mg):

    • Alert others in the area and restrict access.

    • Wearing full PPE, gently cover the spill with damp paper towels to avoid raising dust.

    • Wipe the area from the outside in.

    • Place all contaminated materials into a sealed bag for hazardous waste disposal.

    • Decontaminate the spill surface with a suitable cleaning agent (e.g., 70% ethanol), followed by soap and water.

  • Solution Spill:

    • Alert others and restrict access.

    • Absorb the spill with an inert absorbent material (e.g., vermiculite or chemical spill pads).

    • Place the absorbent material into a sealed bag for hazardous waste disposal.

    • Decontaminate the surface as described above.

Personnel Exposure:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

General Laboratory Workflow and Disposal

A controlled workflow is essential to ensure safety from receipt of the compound to the final disposal of all associated waste.

LabWorkflow receive Receiving - Log compound in inventory - Verify label and container integrity - Store immediately at -20°C plan Experiment Planning - Conduct Risk Assessment (see Fig 1) - Write/Review SOP receive->plan Safety Check 1: Secure Storage prep Preparation - Work in fume hood - Wear full PPE - Weigh compound & prepare solutions plan->prep Safety Check 2: SOP Approval experiment Experiment Execution - Follow SOP - Handle all materials as hazardous prep->experiment Safety Check 3: Correct PPE & Controls waste Waste Collection - Segregate all waste (solid & liquid) - Includes contaminated PPE, tips, glassware - Label as hazardous chemical waste experiment->waste decon Decontamination - Clean all work surfaces - Clean non-disposable equipment experiment->decon dispose Disposal - Arrange for hazardous waste pickup via Institutional EHS waste->dispose decon->dispose

Caption: General laboratory workflow emphasizing safety checkpoints for this compound.

Disposal Procedures

All materials contaminated with this compound must be treated as hazardous chemical waste.[10]

  • Solutions: Collect all aqueous and solvent-based solutions containing this compound in a designated, sealed, and clearly labeled hazardous waste container.

  • Solid Waste: All contaminated disposables (e.g., gloves, weighing dishes, pipette tips, paper towels) must be collected in a dedicated, sealed hazardous waste bag or container.

  • Glassware: Reusable glassware should be decontaminated by rinsing with a suitable solvent (one in which this compound is soluble), followed by washing with soap and water. The initial solvent rinse must be collected as hazardous liquid waste.

  • Disposal: All waste must be disposed of through the institution's Environmental Health and Safety (EHS) department in accordance with local and federal regulations.[11] Do not pour any waste containing this compound down the drain.

References

Application Note: High-Resolution Mass Spectrometry for the Characterization of 4-MMA-NBOMe

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-methoxy-N-(2-methoxybenzyl)-N-methylamphetamine (4-MMA-NBOMe) is a potent synthetic psychedelic belonging to the NBOMe class of novel psychoactive substances (NPS). As a derivative of methamphetamine, it presents significant challenges for forensic and clinical laboratories. High-resolution mass spectrometry (HRMS) offers the necessary sensitivity and specificity for the unambiguous identification and characterization of such compounds. This application note provides a detailed protocol for the analysis of this compound using liquid chromatography coupled to high-resolution mass spectrometry (LC-HRMS), including sample preparation, data acquisition, and interpretation of results.

Molecular and Spectrometric Data

Accurate mass measurement is a key feature of HRMS, enabling the determination of the elemental composition of a molecule with high confidence. The theoretical exact mass of the protonated this compound molecule ([M+H]⁺) is 284.1990.[1]

ParameterValue
Molecular Formula C₁₉H₂₅NO
Molecular Weight 283.4 g/mol [1]
Calculated Exact Mass ([M]) 283.1936 g/mol [1]
Calculated Exact Mass ([M+H]⁺) 284.2014 g/mol

High-Resolution Tandem Mass Spectrometry (HR-MS/MS) Fragmentation

Tandem mass spectrometry (MS/MS) provides structural information by fragmenting the precursor ion and analyzing the resulting product ions. The fragmentation of NBOMe compounds is characterized by the cleavage of the benzylic C-N bond, leading to the formation of a characteristic methoxybenzyl cation.

Table 1: Predicted Major Product Ions of this compound ([M+H]⁺ = m/z 284.2014)

Predicted FragmentProposed StructureTheoretical m/z
[C₈H₉O]⁺Methoxybenzyl cation121.0653
[C₁₁H₁₆N]⁺4-methylmethamphetamine iminium ion162.1283
[C₉H₁₁]⁺Tropylium-like ion from methoxybenzyl119.0861
[C₁₀H₁₄]⁺Fragment from 4-methylmethamphetamine portion134.1096

Experimental Protocol: LC-HRMS Analysis of this compound

This protocol outlines a general procedure for the analysis of this compound in biological matrices.

Sample Preparation (Human Urine)
  • Enzymatic Hydrolysis: To 1 mL of urine, add 50 µL of β-glucuronidase from E. coli and 0.5 mL of 0.1 M phosphate buffer (pH 6.8). Incubate at 37°C for 1 hour to cleave glucuronide conjugates.

  • Alkalinization: Adjust the pH of the hydrolyzed urine to approximately 9-10 with a few drops of concentrated ammonium hydroxide.

  • Liquid-Liquid Extraction (LLE):

    • Add 5 mL of a mixture of dichloromethane, isopropanol, and ethyl acetate (9:1:1, v/v/v) to the sample.

    • Vortex for 2 minutes and centrifuge at 3000 rpm for 10 minutes.

    • Transfer the organic layer to a clean tube.

  • Evaporation and Reconstitution:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95% mobile phase A, 5% mobile phase B).

Liquid Chromatography Conditions
ParameterCondition
Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
High-Resolution Mass Spectrometry Conditions
ParameterCondition
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Mode Full Scan MS and Data-Dependent MS/MS (dd-MS²)
Full Scan Range m/z 100 - 600
Resolution > 60,000 FWHM
Collision Energy Stepped collision energy (e.g., 15, 30, 45 eV) for dd-MS²
Capillary Voltage 3.5 kV
Source Temperature 120°C
Desolvation Gas Nitrogen, 8 L/min at 350°C

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Analysis UrineSample Urine Sample Hydrolysis Enzymatic Hydrolysis (β-glucuronidase) UrineSample->Hydrolysis Alkalinization Alkalinization (pH 9-10) Hydrolysis->Alkalinization LLE Liquid-Liquid Extraction Alkalinization->LLE Evaporation Evaporation to Dryness LLE->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC Liquid Chromatography (C18 Column) Reconstitution->LC HRMS HRMS Detection (ESI+) LC->HRMS MSMS Data-Dependent MS/MS HRMS->MSMS AccurateMass Accurate Mass Measurement MSMS->AccurateMass Fragmentation Fragmentation Pattern Analysis MSMS->Fragmentation Identification Compound Identification AccurateMass->Identification Fragmentation->Identification

Caption: Experimental workflow for the characterization of this compound.

Metabolism of this compound

Understanding the metabolism of NPS is crucial for developing effective toxicological screening methods. Studies have shown that this compound is extensively metabolized.[2] A major metabolic pathway involves the oxidation of the tolyl group to the corresponding carboxylic acid.[2] In total, 33 metabolites of this compound have been identified using nanoLC-HRMS/MS.[2]

Table 2: Major Metabolic Transformation of this compound

MetaboliteTransformationChange in Mass (Da)
Carboxy-4-MMA-NBOMeOxidation of tolyl group+29.9953

Putative Signaling Pathway of this compound

NBOMe compounds are potent agonists of the serotonin 5-HT₂A receptor. Activation of this G-protein coupled receptor (GPCR) is believed to mediate the hallucinogenic effects of these substances.

G cluster_pathway Putative 5-HT2A Receptor Signaling Pathway for this compound MMA_NBOMe This compound HT2A 5-HT2A Receptor MMA_NBOMe->HT2A Agonist Binding Gq_11 Gq/11 Protein HT2A->Gq_11 Activation PLC Phospholipase C Gq_11->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release PKC Protein Kinase C DAG->PKC Downstream Downstream Signaling (e.g., ERK activation) Ca_Release->Downstream PKC->Downstream Psychedelic_Effects Psychedelic Effects Downstream->Psychedelic_Effects

Caption: Agonism of this compound at the 5-HT2A receptor.

Conclusion

This application note provides a comprehensive framework for the characterization of this compound using high-resolution mass spectrometry. The detailed protocol for sample preparation and LC-HRMS analysis, coupled with the quantitative data on its mass and fragmentation, offers a robust method for the identification of this novel psychoactive substance. The inclusion of metabolic and signaling pathway information further aids in the understanding of its pharmacological and toxicological properties.

References

Application Notes and Protocols for the Structural Elucidation of 4-MMA-NBOMe using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of N-(ortho-methoxybenzyl)-4-methylmethamphetamine (4-MMA-NBOMe), a synthetic designer drug. The following protocols and data are derived from established analytical methodologies and are intended to assist in the unambiguous identification and characterization of this compound.

Introduction

This compound is a potent psychoactive substance that belongs to the NBOMe class of designer drugs. Accurate and robust analytical methods are crucial for its identification in forensic, clinical, and research settings. NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound, making it an invaluable tool for the structural elucidation of novel psychoactive substances.[1] This document outlines the standard NMR experiments and expected spectral data for this compound.

Molecular Structure

The chemical structure of this compound is presented below:

IUPAC Name: N-[(2-methoxyphenyl)methyl]-N-methyl-1-(4-methylphenyl)propan-2-amine

Molecular Formula: C₁₉H₂₅NO

Molecular Weight: 283.4 g/mol

Quantitative NMR Data

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound. These values are based on data reported in the scientific literature and should be used as a reference for spectral interpretation.[1]

Table 1: ¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.20 - 6.85m8HAromatic protons
3.80s3HOCH₃
3.60 - 3.40m2HN-CH₂-Ar
2.90 - 2.70m1HCH-CH₃
2.65d2HAr-CH₂-CH
2.30s3HAr-CH₃
2.25s3HN-CH₃
1.05d3HCH-CH₃

Table 2: ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) ppmAssignment
157.5Aromatic C-O
137.0 - 120.0Aromatic C
62.0CH-N
55.0OCH₃
53.0N-CH₂
42.0N-CH₃
40.0Ar-CH₂
21.0Ar-CH₃
15.0CH-CH₃

Experimental Protocols

The following protocols describe the general procedures for acquiring high-quality NMR spectra of this compound. Instrument parameters may need to be optimized for the specific spectrometer and sample concentration.

Sample Preparation
  • Weigh approximately 5-10 mg of this compound hydrochloride.

  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy
  • Spectrometer: 400 MHz or higher

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Program: zg30

  • Number of Scans: 16-64

  • Relaxation Delay: 1.0 s

  • Spectral Width: 16 ppm

  • Acquisition Time: 4 s

¹³C NMR Spectroscopy
  • Spectrometer: 100 MHz or higher

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Program: zgpg30 (proton-decoupled)

  • Number of Scans: 1024 or more (depending on sample concentration)

  • Relaxation Delay: 2.0 s

  • Spectral Width: 240 ppm

  • Acquisition Time: 1-2 s

2D NMR Spectroscopy (COSY, HSQC, HMBC)

For unambiguous assignment of all proton and carbon signals, a suite of 2D NMR experiments is recommended.

  • COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks.

  • HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-carbon correlations.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) proton-carbon correlations, which is crucial for connecting different spin systems and confirming the overall molecular structure.

Standard pulse programs and parameters provided by the spectrometer manufacturer for these experiments should be utilized and optimized as needed.

Visualizations

The following diagrams illustrate the experimental workflow for the structural elucidation of this compound and the key correlations expected in 2D NMR spectra.

experimental_workflow cluster_sample Sample Preparation cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis and Elucidation Sample This compound Sample Dissolve Dissolve in Deuterated Solvent Sample->Dissolve NMR_Tube Transfer to NMR Tube Dissolve->NMR_Tube NMR_Spec NMR Spectrometer NMR_Tube->NMR_Spec H1_NMR 1D ¹H NMR NMR_Spec->H1_NMR C13_NMR 1D ¹³C NMR NMR_Spec->C13_NMR COSY 2D COSY NMR_Spec->COSY HSQC 2D HSQC NMR_Spec->HSQC HMBC 2D HMBC NMR_Spec->HMBC Process Process Spectra H1_NMR->Process C13_NMR->Process COSY->Process HSQC->Process HMBC->Process Assign Assign Signals Process->Assign Structure Confirm Structure Assign->Structure

Caption: Experimental workflow for NMR-based structural elucidation.

logical_relationship cluster_1d 1D NMR cluster_2d 2D NMR Correlations H1 ¹H NMR (Proton Environment) COSY COSY (¹H-¹H Connectivity) H1->COSY HSQC HSQC (¹H-¹³C Direct Correlation) H1->HSQC HMBC HMBC (¹H-¹³C Long-Range Correlation) H1->HMBC C13 ¹³C NMR (Carbon Skeleton) C13->HSQC C13->HMBC Structure Final Structure of This compound COSY->Structure HSQC->Structure HMBC->Structure

Caption: Logical relationships of NMR experiments for structure confirmation.

References

Troubleshooting & Optimization

Troubleshooting low signal in 4-Mma-nbome binding assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low signal in 4-Mma-nbome binding assays. The information is tailored for scientists and professionals in drug development.

Troubleshooting Low Signal: A Step-by-Step Guide

Low signal in a radioligand binding assay can be attributed to a variety of factors, from suboptimal reagents to procedural inconsistencies. This guide provides a systematic approach to identifying and resolving common issues.

FAQs: Quick Solutions to Common Problems

Q1: My total binding is very low. What are the most likely causes?

A1: Low total binding is a frequent issue and can stem from several sources. The primary culprits are often related to the quality and concentration of your reagents, as well as the integrity of your receptor preparation. Specific areas to investigate include:

  • Degraded Radioligand: Ensure your radiolabeled this compound has not exceeded its shelf life and has been stored correctly to prevent degradation.

  • Inactive Receptor Preparation: The 5-HT2A receptors in your membrane preparation may have degraded due to improper storage or excessive freeze-thaw cycles.

  • Suboptimal Assay Conditions: Incorrect incubation time, temperature, or buffer composition can significantly impact binding.

  • Insufficient Receptor Concentration: The amount of receptor in your assay may be too low to produce a detectable signal.

Q2: I have a high background signal (high non-specific binding). How can I reduce it?

A2: High non-specific binding can mask your specific signal. Here are several strategies to mitigate this:

  • Optimize Blocking Agents: The use of blocking agents like Bovine Serum Albumin (BSA) in your assay buffer can help reduce non-specific interactions.

  • Adjust Buffer Composition: Increasing the salt concentration or including detergents in your wash buffer can disrupt non-specific binding.[1]

  • Pre-treat Filters: Soaking your filter plates with a solution like polyethyleneimine (PEI) can reduce the binding of the radioligand to the filter itself.[2]

  • Optimize Washing Steps: Ensure your washing procedure is stringent enough to remove unbound radioligand without causing dissociation of the specific binding. This can include increasing the number of washes or using ice-cold wash buffer.

Q3: My results are not reproducible. What could be the cause?

A3: Poor reproducibility often points to inconsistencies in assay setup and execution. Key areas to focus on include:

  • Pipetting Accuracy: Ensure consistent and accurate pipetting of all reagents, especially the radioligand and competing compounds.

  • Consistent Incubation Times: Use a precise timer for all incubation steps.

  • Homogeneous Membrane Preparation: Ensure your membrane preparation is thoroughly homogenized before aliquoting to avoid variability in receptor concentration between wells.

  • Stable Temperature Control: Maintain a consistent temperature during incubation.

Data Presentation: Binding Affinities of Related Compounds

Compound5-HT2A Ki (nM)
25D-NBOMeLow nanomolar
25E-NBOMeLow nanomolar
25H-NBOMeLow nanomolar
25I-NBOHLow nanomolar
25N-NBOMeLow nanomolar
DOM-NBOMe45.8

Note: The term "low nanomolar" indicates a high affinity for the receptor.[3] The Ki value for DOM-NBOMe is provided for quantitative comparison.

Experimental Protocols

Below are detailed methodologies for key experiments in a this compound binding assay.

Membrane Preparation from Transfected Cells
  • Cell Culture: Culture cells stably expressing the human 5-HT2A receptor (e.g., CHO-K1 or HEK293 cells) to confluency.

  • Harvesting: Scrape cells in ice-cold phosphate-buffered saline (PBS) and centrifuge at 1,000 x g for 5 minutes at 4°C.

  • Lysis: Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors) and homogenize using a Dounce homogenizer or sonicator.

  • Centrifugation: Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

  • Washing: Wash the membrane pellet by resuspending in fresh lysis buffer and repeating the centrifugation step.

  • Final Preparation: Resuspend the final membrane pellet in an appropriate assay buffer, determine the protein concentration (e.g., using a BCA assay), and store at -80°C in aliquots.

Radioligand Binding Assay Protocol (96-well format)
  • Reagent Preparation: Prepare assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1% BSA, pH 7.4). Prepare serial dilutions of unlabeled this compound for competition assays and a fixed concentration of radiolabeled ligand.

  • Assay Setup:

    • Total Binding: Add assay buffer, radiolabeled this compound, and membrane preparation to designated wells.

    • Non-specific Binding: Add assay buffer, radiolabeled this compound, a high concentration of a competing ligand (e.g., unlabeled this compound or a standard 5-HT2A antagonist like ketanserin), and membrane preparation to designated wells.

    • Competition Binding: Add assay buffer, radiolabeled this compound, varying concentrations of unlabeled this compound, and membrane preparation to the remaining wells.

  • Incubation: Incubate the plate at a set temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

  • Termination: Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter plate (e.g., GF/B or GF/C pre-treated with PEI).

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a microplate scintillation counter.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for a competitive radioligand binding assay.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents (Buffer, Ligands) Plate Plate Addition (Ligands, Membranes) Reagents->Plate Membranes Prepare Membranes (Thaw, Homogenize) Membranes->Plate Incubate Incubate to Equilibrium Plate->Incubate Filter Terminate by Filtration Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Calculate Calculate Specific Binding Count->Calculate Curve Generate Binding Curve (IC50, Ki) Calculate->Curve

Caption: Workflow for a competitive radioligand binding assay.

5-HT2A Receptor Signaling Pathway

This diagram provides a simplified overview of the canonical Gq-coupled signaling pathway activated by 5-HT2A receptor agonists like this compound.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Ligand This compound Receptor 5-HT2A Receptor Ligand->Receptor Binds G_protein Gq Protein Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Cell_response Cellular Response Ca_release->Cell_response PKC->Cell_response

Caption: Simplified 5-HT2A receptor Gq signaling pathway.

References

Technical Support Center: 4-MMA-NBOMe Solubility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 4-MMA-NBOMe and related compounds in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound (hydrochloride), with the synonym N-(ortho-methoxybenzyl)-4-Methylmethamphetamine, is an analytical reference standard structurally categorized as an amphetamine/phenethylamine hybrid.[1][2] Its physiological and toxicological properties are not well-established, and it is intended for research and forensic applications.[1][2]

Q2: I am having trouble dissolving this compound in my aqueous buffer. What are the recommended solvents?

This compound hydrochloride is a crystalline solid.[1] While it has some solubility in aqueous solutions, it is more readily soluble in organic solvents. For initial stock solutions, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Ethanol are recommended.[1][2] A 1:1 solution of DMSO:PBS (pH 7.2) has also been used, though at a lower concentration.[1]

Q3: What is the reported solubility of this compound in different solvents?

Quantitative solubility data for this compound hydrochloride and a related compound, 4-MA-NBOMe hydrochloride, are summarized in the table below. Note that these are distinct compounds with different reported solubilities.

CompoundSolventSolubility
This compound (hydrochloride) DMF30 mg/mL[1][2]
DMSO30 mg/mL[1][2]
Ethanol20 mg/mL[1][2]
Methanol1 mg/mL[1]
DMSO:PBS (pH 7.2) (1:1)0.5 mg/mL[1]
4-MA-NBOMe (hydrochloride) DMF25 mg/mL[3][4]
DMSO30 mg/mL[3][4]
Ethanol30 mg/mL[3][4]
PBS (pH 7.2)10 mg/mL[3][4]

Q4: Are there any general tips for improving the solubility of these compounds?

Yes, for compounds that are difficult to dissolve, the following general techniques may be helpful:

  • Sonication: After adding the solvent, briefly sonicating the solution in an ultrasonic bath can help to break up solid particles and increase the rate of dissolution.[2][4]

  • Gentle Heating: Gently warming the solution to 37°C can also aid in dissolving the compound.[2][4]

  • pH Adjustment: The solubility of compounds with ionizable groups can be pH-dependent. While data for this compound is limited, exploring slight adjustments to the buffer pH may be beneficial.

  • Co-solvents: As indicated by the DMSO:PBS data, using a small percentage of an organic co-solvent like DMSO or ethanol in your aqueous buffer can significantly improve solubility. However, be mindful of the potential effects of the co-solvent on your experimental system.

Troubleshooting Guide

Issue: Precipitate forms when diluting my organic stock solution of this compound into an aqueous buffer.

This is a common issue when a compound is significantly less soluble in the final aqueous medium than in the organic stock solvent.

Troubleshooting Workflow:

Troubleshooting_Solubility start Precipitate observed upon dilution in aqueous buffer check_final_conc Is the final concentration below the reported aqueous solubility limit? start->check_final_conc reprepare_stock Prepare a more dilute stock solution in the organic solvent. check_final_conc->reprepare_stock No use_cosolvent Incorporate a small percentage of a compatible organic co-solvent (e.g., DMSO, Ethanol) in your final aqueous buffer. check_final_conc->use_cosolvent Yes reprepare_stock->start test_cosolvent_effect Run a vehicle control to ensure the co-solvent does not affect the experiment. use_cosolvent->test_cosolvent_effect success Solution is clear, proceed with experiment. use_cosolvent->success Success sonicate_heat Try gentle warming (37°C) and/or sonication of the final solution. test_cosolvent_effect->sonicate_heat adjust_ph Consider slight adjustments to the pH of the aqueous buffer. sonicate_heat->adjust_ph sonicate_heat->success Success consult_literature Consult literature for similar compounds to identify alternative buffer systems. adjust_ph->consult_literature adjust_ph->success Success

References

Technical Support Center: 4-MMA-NBOMe Experimental Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of 4-MMA-NBOMe in experimental solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of your research compounds.

Troubleshooting Guide: Common Issues with this compound Solution Stability

This guide addresses specific issues that may arise during the preparation, storage, and use of this compound solutions.

Issue Potential Cause Recommended Solution
Precipitate forms in the stock solution upon storage. The storage temperature is too low for the solvent used, causing it to freeze and the compound to precipitate. The concentration of the compound exceeds its solubility at the storage temperature.Store stock solutions at the recommended -20°C or -80°C. If using a solvent with a higher freezing point, consider a lower concentration or a different solvent. To redissolve, gently warm the solution to 37°C and use an ultrasonic bath.
Loss of compound activity or inconsistent experimental results. Degradation of this compound due to improper storage conditions (e.g., exposure to light, elevated temperatures, or repeated freeze-thaw cycles). Contamination of the solution.Store stock solutions in small, single-use aliquots to minimize freeze-thaw cycles. Protect solutions from light by using amber vials or wrapping vials in aluminum foil. Always store solutions at or below -20°C. Prepare fresh working solutions for each experiment.
Discoloration of the solution. Potential oxidation or photodegradation of the compound.Discard the solution immediately. Prepare a fresh stock solution, ensuring it is protected from light and oxygen. Consider purging the vial headspace with an inert gas like argon or nitrogen before sealing.
Variability between different batches of stock solution. Inconsistent weighing of the compound or inaccuracies in solvent volume. Incomplete dissolution of the compound.Use a calibrated analytical balance for weighing the compound. Use calibrated pipettes for measuring the solvent. Ensure the compound is fully dissolved by vortexing and, if necessary, brief sonication.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: this compound hydrochloride is soluble in several organic solvents. For research purposes, Dimethyl Sulfoxide (DMSO) at 30 mg/mL, Dimethylformamide (DMF) at 30 mg/mL, and Ethanol at 20 mg/mL are commonly used.[1] The choice of solvent will depend on the specific requirements of your experimental model. For cell-based assays, ensure the final concentration of the organic solvent in the culture medium is non-toxic to the cells (typically <0.5% for DMSO).

Q2: What are the optimal storage conditions for this compound solutions?

A2: For long-term stability, stock solutions of this compound should be stored at -20°C or -80°C.[2] It is recommended to aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles, which can contribute to degradation.[2] When stored at -20°C, it is advisable to use the solution within one month, and within six months if stored at -80°C.[2]

Q3: How does pH affect the stability of this compound solutions?

A3: While specific data for this compound is limited, related phenethylamine compounds are generally more stable in acidic to neutral solutions. Alkaline conditions can lead to the degradation of similar compounds, such as cathinone analogs. Therefore, it is recommended to maintain the pH of aqueous solutions in the acidic to neutral range.

Q4: Is this compound sensitive to light?

A4: Yes, many phenethylamine derivatives are sensitive to light. Photodegradation can occur upon exposure to UV or even ambient light. It is crucial to protect solutions containing this compound from light by storing them in amber vials or by wrapping the vials in aluminum foil.

Q5: Can I store this compound solutions at 4°C?

A5: Short-term storage of working solutions at 4°C for the duration of an experiment (a few hours) is generally acceptable. However, for storage longer than a day, it is strongly recommended to store solutions at -20°C or colder to minimize degradation.

Quantitative Data on NBOMe Analog Stability

Table 1: Stability of NBOMe Analogs in Whole Blood Over 180 Days

Storage TemperatureAnalyte ConcentrationAverage % Change After 180 DaysStability Assessment
Room TemperatureLow (0.1 ng/mL)-15% to -25%Significant degradation
Room TemperatureHigh (10 ng/mL)-10% to -20%Moderate degradation
4°CLow (0.1 ng/mL)-5% to -15%Minor to moderate degradation
4°CHigh (10 ng/mL)-2% to -10%Generally stable with minor loss
-20°CLow (0.1 ng/mL)< -5%Stable
-20°CHigh (10 ng/mL)< -5%Stable

Data is adapted from a stability study of 25B-, 25C-, 25D-, 25H-, 25I-, and 25T2-NBOMe in whole blood and should be considered as an approximation for this compound in experimental solutions.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound hydrochloride (MW: 319.9 g/mol )[1]

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Calibrated analytical balance

  • Calibrated micropipettes

  • Sterile microcentrifuge tubes or vials (amber or wrapped in foil)

  • Vortex mixer

  • Ultrasonic bath (optional)

Procedure:

  • Tare a sterile, amber microcentrifuge tube on a calibrated analytical balance.

  • Carefully weigh out 3.2 mg of this compound hydrochloride into the tared tube.

  • Using a calibrated micropipette, add 1 mL of anhydrous DMSO to the tube.

  • Cap the tube securely and vortex thoroughly for 1-2 minutes until the solid is completely dissolved.

  • If complete dissolution is not achieved, briefly sonicate the tube in an ultrasonic bath for 5-10 minutes.

  • Aliquot the 10 mM stock solution into smaller, single-use, light-protected vials.

  • Label the vials clearly with the compound name, concentration, solvent, and date of preparation.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: General Procedure for Assessing this compound Stability in an Experimental Buffer

Objective: To determine the stability of this compound in a specific aqueous buffer over time at a given temperature.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Experimental buffer of interest (e.g., Phosphate-Buffered Saline, pH 7.4)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or MS)

  • HPLC column suitable for amine-containing small molecules (e.g., C18)

  • Incubator or water bath set to the desired temperature

  • Sterile, light-protected vials

Procedure:

  • Prepare a working solution of this compound in the experimental buffer at the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is compatible with your analytical method.

  • Immediately after preparation (t=0), take an aliquot of the working solution and analyze it by HPLC to determine the initial peak area or concentration of this compound.

  • Dispense the remaining working solution into several sterile, light-protected vials.

  • Place the vials in an incubator or water bath at the desired experimental temperature.

  • At predetermined time points (e.g., 1, 2, 4, 8, 24, 48 hours), remove one vial from the incubator.

  • Analyze the sample by HPLC using the same method as for the t=0 sample.

  • Record the peak area or concentration of this compound at each time point.

  • Calculate the percentage of this compound remaining at each time point relative to the t=0 sample.

  • Plot the percentage of this compound remaining versus time to visualize the degradation profile.

Visualizations

Signaling Pathway of NBOMe Compounds via the 5-HT2A Receptor

NBOMe compounds, including this compound, are potent agonists of the serotonin 5-HT2A receptor. Activation of this G-protein coupled receptor (GPCR) initiates a downstream signaling cascade.

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol NBOMe This compound Receptor 5-HT2A Receptor NBOMe->Receptor binds G_protein Gq Protein (α, β, γ subunits) Receptor->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Ca_release->PKC co-activates Cellular_Response Downstream Cellular Response PKC->Cellular_Response phosphorylates targets

Caption: 5-HT2A receptor signaling cascade initiated by this compound.

Experimental Workflow for Preventing Degradation

This workflow outlines the key steps to minimize the degradation of this compound during experimental use.

Degradation_Prevention_Workflow cluster_prep Preparation cluster_storage Storage cluster_use Experimental Use weigh Accurate Weighing of this compound dissolve Dissolution in Anhydrous Solvent (e.g., DMSO) weigh->dissolve vortex Vortex/Sonicate to Ensure Complete Dissolution dissolve->vortex aliquot Aliquot into Single-Use Vials vortex->aliquot protect Protect from Light (Amber Vials/Foil) aliquot->protect freeze Store at -20°C or -80°C protect->freeze thaw Thaw One Aliquot per Experiment freeze->thaw For each experiment dilute Prepare Fresh Working Solution in Buffer thaw->dilute use_promptly Use Working Solution Promptly dilute->use_promptly

Caption: Workflow for preparation and handling of this compound solutions.

References

Addressing high background noise in 4-Mma-nbome functional assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 4-Mma-nbome functional assays. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation, with a focus on mitigating high background noise.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound (N-(2-methoxybenzyl)-4-methylmethamphetamine) is a synthetic phenethylamine and amphetamine hybrid. Like other NBOMe compounds, its primary pharmacological activity is as a potent agonist at the serotonin 5-HT2A receptor, a G protein-coupled receptor (GPCR). Activation of the 5-HT2A receptor by an agonist like this compound typically leads to the activation of the Gq signaling pathway.

Q2: Which functional assay is most commonly used to assess the activity of this compound at the 5-HT2A receptor?

A2: The most common functional assay is a cell-based calcium mobilization assay. The 5-HT2A receptor naturally couples to the Gq protein. Upon agonist binding, Gq activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). This increase in cytosolic calcium is a measurable signal that is proportional to receptor activation. Assays are typically performed using a fluorescent calcium indicator, such as Fluo-4 AM, and a fluorescence plate reader like a FLIPR® (Fluorometric Imaging Plate Reader).

Q3: Why am I observing a high background signal in my this compound functional assay?

A3: High background noise in fluorescence-based calcium mobilization assays can stem from several sources. These can be broadly categorized into issues with assay components, cell health, and instrumentation. Specific causes can include suboptimal cell density, excessive dye concentration or uneven loading, cellular autofluorescence, high serum levels in the media, and phototoxicity from the light source. A detailed troubleshooting guide is provided below to address these specific issues.

Troubleshooting Guide: High Background Noise

High background noise can significantly reduce the signal-to-noise ratio and the overall quality of your data. The following sections provide a systematic approach to identifying and mitigating the common causes of high background in this compound functional assays.

Issue 1: Suboptimal Cell Density

A common cause of high background is incorrect cell density. Both too few and too many cells can lead to a poor signal window.

Q: How does cell density affect background noise and how can I optimize it?

A: An optimal cell monolayer is crucial for a robust assay window. If the cell density is too low, the overall signal will be weak, making it difficult to distinguish from the background. Conversely, if the cells are overgrown, they may be unhealthy, leading to spontaneous calcium flux and high basal fluorescence. It is recommended to plate cells to achieve 80-90% confluency on the day of the assay.

Recommended Cell Seeding Densities for Calcium Mobilization Assays

Plate FormatSeeding Volume per WellRecommended Seeding Density (cells/well)
96-well100 µL20,000 - 40,000
384-well25 µL5,000 - 10,000
1536-well5 µL1,000 - 2,000

Note: These are starting recommendations and should be optimized for your specific cell line.

Issue 2: Improper Dye Loading

The concentration and loading conditions of the calcium-sensitive dye are critical for a good signal-to-noise ratio.

Q: My basal fluorescence is very high after loading with Fluo-4 AM. What could be the cause and how can I fix it?

A: High basal fluorescence after dye loading can be due to several factors:

  • Dye Concentration is Too High: Excess dye can lead to high background and may also be toxic to the cells. It is important to titrate the Fluo-4 AM concentration to find the lowest possible concentration that still provides a robust signal.

  • Uneven Dye Loading: Inconsistent dye loading across the plate can result in well-to-well variations in background fluorescence. Ensure proper mixing of the dye solution and uniform addition to each well.

  • Compartmentalization of the Dye: The AM ester form of the dye can sometimes accumulate in organelles, leading to high background and a reduced cytosolic signal. Mild permeabilization of the plasma membrane has been reported by some users to address this, but this should be approached with caution as it can affect cell health.

  • Incomplete Hydrolysis of AM Ester: If the AM ester is not fully hydrolyzed, it can leak out of the cells, contributing to background fluorescence. Ensure that the dye loading incubation time is sufficient.

Troubleshooting Dye Loading Conditions

ParameterRecommendationRationale
Fluo-4 AM Concentration Start with 1-2 µM and titrate down.Minimizes background and potential cytotoxicity.
Loading Time Typically 30-60 minutes.Allows for sufficient de-esterification and dye loading.
Loading Temperature 37°C is standard, but room temperature can also be tested.Can affect the rate of dye loading and de-esterification.
Probenecid Use if your cells (e.g., CHO) express organic anion transporters.Prevents the leakage of the de-esterified dye from the cells.
Issue 3: Autofluorescence

Autofluorescence from cells and media components can be a significant source of background noise.

Q: I'm observing high background even in my no-dye control wells. What could be the source of this autofluorescence and how can I reduce it?

A: Autofluorescence can originate from both the cells themselves and the components of the culture medium.

  • Cellular Autofluorescence: Endogenous molecules within cells, such as NADH and riboflavins, can fluoresce when excited. This is more pronounced at shorter excitation wavelengths.

  • Media Components: Phenol red, a common pH indicator in cell culture media, is fluorescent. Serum also contains fluorescent components.

Strategies to Reduce Autofluorescence

SourceMitigation Strategy
Phenol Red Use phenol red-free media for the assay.
Serum Reduce the serum concentration or use serum-free media during the assay. If serum is required for cell health, perform a media change to a serum-free buffer before adding the dye.
Cellular Components If possible, use instrumentation with filters that can distinguish the specific signal from the broader autofluorescence spectrum. Including an "unstained cells" control is essential to determine the baseline autofluorescence.
Issue 4: Phototoxicity and Instrumentation Settings

The settings on your fluorescence plate reader can also contribute to high background and cell health issues.

Q: Could my instrument settings be causing high background or a poor signal?

A: Yes, improper instrument settings can lead to phototoxicity and a suboptimal signal-to-noise ratio.

  • Phototoxicity: High-intensity excitation light can damage cells, causing them to release calcium and leading to an increase in background fluorescence.

  • Incorrect Gain Settings: An excessively high gain setting on the detector will amplify both the signal and the background noise.

Optimizing Instrumentation Settings

ParameterRecommendation
Excitation Intensity Use the lowest intensity that provides a detectable signal.
Exposure Time Keep the exposure time as short as possible.
Detector Gain Adjust the gain to ensure that the signal from your positive control is within the linear range of the detector and not saturated.

Experimental Protocols

Key Experiment: Calcium Mobilization Assay for this compound

This protocol provides a general framework for assessing the functional activity of this compound at the 5-HT2A receptor using a calcium mobilization assay in a 96-well format.

Materials:

  • CHO-K1 or HEK293 cells stably expressing the human 5-HT2A receptor.

  • Cell culture medium (e.g., DMEM/F12) with and without phenol red.

  • Fetal Bovine Serum (FBS).

  • Assay Buffer: HBSS with 20 mM HEPES, pH 7.4.

  • Fluo-4 AM.

  • Pluronic F-127.

  • Probenecid (if required for the cell line).

  • This compound.

  • Positive control (e.g., Serotonin).

  • 96-well black, clear-bottom plates.

  • FLIPR® or other fluorescence plate reader.

Methodology:

  • Cell Plating:

    • The day before the assay, seed the 5-HT2A expressing cells into 96-well black, clear-bottom plates at a density of 20,000-40,000 cells per well in 100 µL of culture medium.

    • Incubate overnight at 37°C, 5% CO2.

  • Dye Loading:

    • Prepare the dye loading solution by dissolving Fluo-4 AM in anhydrous DMSO to make a stock solution. On the day of the assay, dilute the Fluo-4 AM stock in phenol red-free assay buffer to the final desired concentration (e.g., 2 µM). Add Pluronic F-127 to aid in dye solubilization. If using, add probenecid to the final concentration.

    • Remove the culture medium from the cell plate and add 100 µL of the dye loading solution to each well.

    • Incubate the plate at 37°C for 30-60 minutes.

  • Compound Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of this compound and the positive control (serotonin) in assay buffer in a separate 96-well plate (the compound plate).

  • Fluorescence Measurement:

    • Set the FLIPR® instrument to the appropriate excitation and emission wavelengths for Fluo-4 (Ex: 494 nm, Em: 516 nm).

    • Place the cell plate and the compound plate into the instrument.

    • Establish a stable baseline fluorescence reading for each well for 10-20 seconds.

    • Initiate the automated addition of the compounds from the compound plate to the cell plate.

    • Continue to record the fluorescence signal for at least 60-120 seconds to capture the peak calcium response.

  • Data Analysis:

    • The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence for each well.

    • Plot the ΔF against the log of the compound concentration to generate a dose-response curve and determine the EC50 value.

Visualizations

Gq_Signaling_Pathway This compound This compound 5-HT2A Receptor 5-HT2A Receptor This compound->5-HT2A Receptor Binds to Gq Protein Gq Protein 5-HT2A Receptor->Gq Protein Activates PLC PLC Gq Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on Ca2+ Ca2+ ER->Ca2+ Releases Cellular Response Cellular Response Ca2+->Cellular Response Triggers

Caption: Gq signaling pathway activated by this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell Plating Cell Plating Dye Loading Dye Loading Cell Plating->Dye Loading Compound Prep Compound Prep FLIPR Measurement FLIPR Measurement Compound Prep->FLIPR Measurement Dye Loading->FLIPR Measurement Data Analysis Data Analysis FLIPR Measurement->Data Analysis

Caption: Calcium mobilization assay workflow.

Troubleshooting_Logic High Background High Background Check Cell Density Check Cell Density High Background->Check Cell Density Optimize Dye Loading Optimize Dye Loading Check Cell Density->Optimize Dye Loading Reduce Autofluorescence Reduce Autofluorescence Optimize Dye Loading->Reduce Autofluorescence Adjust Instrument Settings Adjust Instrument Settings Reduce Autofluorescence->Adjust Instrument Settings Optimal? Optimal? Adjust Instrument Settings->Optimal? Optimal?->Check Cell Density No Proceed with Assay Proceed with Assay Optimal?->Proceed with Assay Yes

Caption: Troubleshooting logic for high background noise.

Mitigating matrix effects in 4-Mma-nbome LC-MS analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of 4-methoxy-N-methyl-N-(1-(naphthalen-1-yl)propan-2-yl)benzamide (4-MMA-NBOMe).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the LC-MS analysis of this compound?

A1: In LC-MS analysis, the "matrix" refers to all components in a sample other than the analyte of interest (this compound).[1] These components can include salts, proteins, lipids, and other endogenous substances from the biological sample.[1] Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either ion suppression or enhancement.[2] This interference can significantly impact the accuracy, precision, and sensitivity of the analytical method, potentially leading to unreliable quantification.[2]

Q2: What are the most common sources of matrix effects in biological samples for this compound analysis?

A2: For biological matrices such as blood, plasma, or urine, phospholipids from cell membranes are a major contributor to matrix effects, particularly ion suppression in electrospray ionization (ESI).[3] Other significant sources include proteins and salts. These endogenous materials can co-extract with this compound during sample preparation and interfere with its ionization.

Q3: How can I determine if my this compound analysis is affected by matrix effects?

A3: The presence of matrix effects can be assessed both qualitatively and quantitatively. A common qualitative method is the post-column infusion experiment.[2][4] In this technique, a constant flow of a pure this compound standard is introduced into the LC eluent after the analytical column. A blank matrix sample is then injected. Any fluctuation (a dip or rise) in the baseline signal for this compound indicates the elution of interfering components from the matrix.[2][4]

Quantitatively, matrix effects can be evaluated by comparing the peak area of this compound in a post-extraction spiked matrix sample to the peak area of a standard solution in a neat solvent. The following equation can be used:

Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Neat Solvent) x 100

A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.

Troubleshooting Guides

Issue 1: Poor reproducibility and accuracy in this compound quantification.

Possible Cause: Significant and variable matrix effects between samples.

Troubleshooting Steps:

  • Incorporate a Stable Isotope-Labeled Internal Standard (SIL-IS): The most effective way to compensate for matrix effects is to use a SIL-IS, such as a deuterated analog of this compound (e.g., this compound-d3).[5] Since the SIL-IS has nearly identical physicochemical properties to the analyte, it will co-elute and experience similar ionization suppression or enhancement.[5] By calculating the ratio of the analyte peak area to the IS peak area, the variability caused by matrix effects can be normalized. Cerilliant and other vendors supply deuterated standards for various NBOMe compounds.[5]

  • Optimize Sample Preparation: If a SIL-IS is not available or if matrix effects are severe, improving the sample cleanup is crucial. Consider the following techniques:

    • Protein Precipitation (PPT): This is a simple and fast method to remove the bulk of proteins. However, it may not effectively remove phospholipids.

    • Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT by partitioning this compound into an organic solvent, leaving many matrix components behind in the aqueous phase.

    • Solid-Phase Extraction (SPE): SPE offers more selective cleanup than PPT and LLE. Mixed-mode SPE cartridges can be particularly effective for removing a broad range of interferences.[6]

  • Evaluate Phospholipid Removal: Since phospholipids are a primary cause of ion suppression, specialized phospholipid removal plates or cartridges (e.g., HybridSPE®) can be highly effective.[3] These methods combine protein precipitation with phospholipid removal in a single step.

Issue 2: Low sensitivity and high limit of quantification (LOQ) for this compound.

Possible Cause: Significant ion suppression due to co-eluting matrix components.

Troubleshooting Steps:

  • Improve Chromatographic Separation: Modify the LC method to separate the elution of this compound from the regions where major matrix components elute.

    • Adjust the Gradient: A shallower gradient can improve the resolution between this compound and interfering peaks.

    • Change the Column Chemistry: Experiment with different stationary phases (e.g., C18, Phenyl-Hexyl) to alter the retention and selectivity for this compound and matrix components.

  • Implement a More Rigorous Sample Cleanup:

    • Solid-Phase Extraction (SPE): If not already in use, implement an SPE protocol. An optimized SPE method can significantly reduce matrix interferences, leading to improved sensitivity. For synthetic cathinones, which have structural similarities to some NPS, mixed-mode SPE has been shown to yield excellent recoveries and minimal matrix effects.[6]

    • Phospholipid Removal: As mentioned previously, targeted removal of phospholipids can dramatically reduce ion suppression and enhance sensitivity.

  • Check for Carryover: Ensure that the low sensitivity is not due to carryover from a previous high-concentration sample. Injecting blank samples after a high standard can help identify this issue.

Experimental Protocols

Protocol 1: Protein Precipitation for this compound in Whole Blood

This protocol is a basic method for the removal of proteins from whole blood samples.

Materials:

  • Whole blood sample

  • Acetonitrile (ACN), cold (-20°C)

  • Deuterated internal standard (e.g., this compound-d3) solution

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 500 µL of the whole blood sample into a microcentrifuge tube.

  • Spike the sample with the internal standard solution to a final concentration of 200 ng/mL.[7]

  • Add 1.5 mL of cold acetonitrile to the sample.[7]

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the sample at 3,000 rpm for 15 minutes to pellet the precipitated proteins.[7]

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for this compound in Urine

This protocol utilizes a mixed-mode SPE for a more thorough cleanup of urine samples.

Materials:

  • Urine sample

  • Mixed-mode SPE cartridge (e.g., Waters Oasis MCX)

  • Methanol

  • Ammonium hydroxide

  • Ethyl acetate

  • Isopropanol

  • Deionized water

  • SPE vacuum manifold

Procedure:

  • Condition the SPE cartridge: Pass 2 mL of methanol through the cartridge, followed by 2 mL of deionized water. Do not allow the cartridge to go dry.

  • Load the sample: Dilute the urine sample 1:1 with deionized water. Load 1 mL of the diluted sample onto the SPE cartridge.

  • Wash the cartridge:

    • Wash 1: Pass 2 mL of deionized water through the cartridge.

    • Wash 2: Pass 2 mL of methanol through the cartridge.

  • Elute this compound: Elute the analyte with 2 mL of a freshly prepared mixture of ethyl acetate/isopropanol/ammonium hydroxide (80:20:2 v/v/v).

  • Evaporate and reconstitute: Evaporate the eluate to dryness under nitrogen and reconstitute in the mobile phase for LC-MS analysis.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Mitigating Matrix Effects in the Analysis of Synthetic Cathinones (as a proxy for NPS like this compound)

Sample Preparation MethodAnalyteRecovery (%)Matrix Effect (%)Reference
Mixed-Mode SPEMephedrone95.2-2.1[6]
Mixed-Mode SPEMethylone98.75.6[6]
Mixed-Mode SPEMDPV92.412.4[6]
Mixed-Mode SPEButylone100.58.9[6]

Note: This data is for synthetic cathinones but illustrates the effectiveness of mixed-mode SPE in achieving high recovery and minimizing matrix effects, which is expected to be similar for this compound.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis start Biological Sample (Blood/Urine) spike Spike with SIL-IS start->spike ppt Protein Precipitation (PPT) spike->ppt Simple lle Liquid-Liquid Extraction (LLE) spike->lle Moderate spe Solid-Phase Extraction (SPE) spike->spe Selective plr Phospholipid Removal ppt->plr extract Clean Extract lle->extract spe->extract plr->extract lcms LC-MS/MS System extract->lcms data Data Acquisition lcms->data quant Quantification (Analyte/IS Ratio) data->quant troubleshooting_flowchart decision decision solution solution start Poor Reproducibility or Low Sensitivity is_sil_is_used Is a SIL-IS being used? start->is_sil_is_used use_sil_is Implement a SIL-IS is_sil_is_used->use_sil_is No is_cleanup_sufficient Is sample cleanup sufficient? is_sil_is_used->is_cleanup_sufficient Yes reassess Re-evaluate Matrix Effects use_sil_is->reassess improve_cleanup Improve Sample Cleanup (SPE/LLE/PLR) is_cleanup_sufficient->improve_cleanup No is_chromatography_optimal Is chromatography optimal? is_cleanup_sufficient->is_chromatography_optimal Yes improve_cleanup->reassess optimize_lc Optimize LC Method (Gradient/Column) is_chromatography_optimal->optimize_lc No is_chromatography_optimal->reassess Yes optimize_lc->reassess

References

Dealing with poor peak shape in 4-Mma-nbome chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering poor peak shape during the chromatographic analysis of 4-Mma-nbome.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of peak tailing when analyzing this compound?

A1: Peak tailing for a basic compound like this compound, an amphetamine/phenethylamine hybrid, is frequently caused by secondary interactions between the analyte and the stationary phase.[1][2] Ionized silanol groups on the surface of silica-based columns can interact with the amine groups of the analyte, leading to tailing.[1] To mitigate this, consider using an end-capped column or adjusting the mobile phase pH.[3]

Q2: How does the mobile phase pH affect the peak shape of this compound?

A2: The mobile phase pH is a critical factor. For an ionizable analyte like this compound, it is recommended to use a buffer with a pH at least 2 units away from the compound's pKa to ensure it exists in a single ionic form. If the mobile phase pH is too close to the pKa, you may observe split peaks or shoulders.[4] Operating at a lower pH can protonate the silanol groups on the column, reducing unwanted secondary interactions.[3]

Q3: Can the injection solvent cause poor peak shape?

A3: Yes, the injection solvent can significantly impact peak shape. If the injection solvent is stronger than the mobile phase, it can cause peak distortion, including split or broad peaks.[4] Whenever possible, dissolve and inject your this compound sample in the mobile phase itself.[5]

Q4: What should I do if all the peaks in my chromatogram are showing distortion?

A4: If all peaks are distorted, the issue is likely physical or instrumental rather than chemical.[4] Common causes include a partially blocked column inlet frit, a void at the head of the column, or issues with the HPLC system like leaks or flow rate inconsistencies.[6][7] Backflushing the column or replacing it may resolve the issue.[6]

Troubleshooting Guides

Issue: Peak Tailing

Peak tailing is characterized by an asymmetry factor greater than one, where the latter half of the peak is broader than the front half.

Possible Causes and Solutions:

CauseRecommended Solution
Secondary Silanol Interactions Use a base-deactivated, end-capped column.[2] Alternatively, add a competitive base like triethylamine (TEA) to the mobile phase in low concentrations (e.g., 0.1%).
Inappropriate Mobile Phase pH Adjust the mobile phase pH to be at least 2 units below the pKa of this compound. A lower pH (e.g., pH 2.5-3.5) will ensure the analyte is fully protonated and minimizes interactions with silanols.[3]
Low Buffer Concentration Increase the buffer concentration to between 25-50 mM to ensure adequate buffering capacity.[6]
Column Overload Reduce the sample concentration or the injection volume.[1][8]
Column Contamination Flush the column with a strong solvent to remove any contaminants.[5]
Issue: Peak Fronting

Peak fronting is indicated by an asymmetry factor less than one, with the front half of the peak being broader.

Possible Causes and Solutions:

CauseRecommended Solution
Sample Overload Dilute the sample or decrease the injection volume.[9]
Incompatible Injection Solvent Ensure the injection solvent is weaker than or the same as the mobile phase.[9]
Column Collapse or Void This may be caused by operating at a high pH which dissolves the silica matrix.[10] Replace the column and ensure the mobile phase pH is within the column's recommended range.
Poorly Packed Column Replace the column with a new, high-quality one.

Experimental Protocols

Protocol 1: Mobile Phase Optimization for this compound

This protocol outlines a systematic approach to optimizing the mobile phase to improve peak shape.

  • Initial Conditions:

    • Column: C18, 150 x 4.6 mm, 5 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 10-90% B over 15 minutes

    • Flow Rate: 1.0 mL/min

    • Temperature: 30 °C

    • Injection Volume: 5 µL

    • Sample Concentration: 10 µg/mL in mobile phase

  • pH Adjustment:

    • If peak tailing is observed, prepare mobile phase A with different buffers to achieve pH values of 2.5, 3.0, and 3.5 (e.g., using a phosphate buffer).

    • Analyze the sample with each mobile phase and compare the peak symmetry.

  • Organic Modifier Evaluation:

    • Prepare a mobile phase with methanol instead of acetonitrile.

    • Run the analysis under the same gradient conditions and compare the peak shape and resolution. Methanol can sometimes offer different selectivity and improved peak shape for amine-containing compounds.[11]

  • Buffer Concentration:

    • If using a buffer, prepare mobile phases with concentrations of 10 mM, 25 mM, and 50 mM.

    • Evaluate the impact on peak shape, noting that higher concentrations can sometimes improve symmetry but may also affect retention times.

Visualizations

TroubleshootingWorkflow cluster_start Start cluster_symptom Identify Symptom cluster_chemical Chemical Causes cluster_physical Physical/Instrumental Causes cluster_end Resolution start Poor Peak Shape Observed AllPeaks All Peaks Affected? start->AllPeaks Tailing Peak Tailing? Fronting Peak Fronting? Tailing->Fronting No SecondaryInteractions Adjust Mobile Phase pH Use End-Capped Column Tailing->SecondaryInteractions Yes Overload Reduce Sample Concentration Decrease Injection Volume Fronting->Overload Yes SolventMismatch Inject in Mobile Phase Fronting->SolventMismatch No AllPeaks->Tailing No ColumnIssue Backflush Column Replace Column AllPeaks->ColumnIssue Yes end Symmetrical Peak Achieved SecondaryInteractions->end Overload->end SolventMismatch->end SystemIssue Check for Leaks Verify Flow Rate ColumnIssue->SystemIssue SystemIssue->end MobilePhaseOptimization A Initial Analysis (e.g., C18, ACN/H2O with 0.1% FA) B Evaluate Peak Shape A->B C Adjust Mobile Phase pH (e.g., 2.5, 3.0, 3.5) B->C Tailing D Change Organic Modifier (e.g., Methanol) B->D Tailing/Poor Resolution E Optimize Buffer Concentration (e.g., 10, 25, 50 mM) B->E Tailing/Inconsistent F Optimal Peak Shape C->F D->F E->F

References

Reducing non-specific binding in 4-Mma-nbome receptor assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during 4-Mma-nbome receptor binding and functional assays, with a primary focus on reducing non-specific binding.

Troubleshooting Guide: High Non-Specific Binding

High non-specific binding (NSB) can obscure specific binding signals, leading to inaccurate affinity and potency measurements. The following guide provides a systematic approach to identifying and mitigating the causes of high NSB in your this compound receptor assays.

Initial Assessment:

  • Confirm High NSB: As a general guideline, non-specific binding should ideally be less than 10% of the total binding and not exceed 50% at the highest radioligand concentrations used in saturation assays. If your NSB consistently falls above this range, troubleshooting is necessary.

  • Control Experiments: Perform a binding assay in the absence of receptor-containing membranes or cells to quantify the binding of your radioligand to the filters, tubes, and other assay components. Significant binding in this control indicates that the issue lies with the assay materials and not the biological sample.

Troubleshooting Steps:

Potential Cause Recommended Solution Rationale
Suboptimal Buffer Composition 1. Adjust pH: The pH of your binding buffer can influence the charge of your compound and the receptor, affecting non-specific interactions. Empirically test a range of pH values around the physiological pH of 7.4.Optimizing the pH can minimize electrostatic interactions that contribute to NSB.
2. Increase Ionic Strength: Incrementally increase the salt concentration (e.g., NaCl) in your binding buffer.Higher salt concentrations can shield charged molecules, reducing non-specific electrostatic interactions.
Hydrophobic Interactions 1. Add a Surfactant: Include a non-ionic detergent such as Tween-20 or Triton X-100 (typically at concentrations of 0.01% to 0.1%) in your binding buffer.Surfactants can disrupt non-specific hydrophobic interactions between your compound and the assay components or cell membranes.
Binding to Assay Materials (Filters, Plates) 1. Pre-treat Filters/Plates: Pre-soak your filter plates (e.g., GF/B or GF/C) with a solution of 0.3-0.5% polyethyleneimine (PEI) for at least 2 hours at room temperature before use.PEI is a cationic polymer that coats the negatively charged glass fiber filters, reducing the non-specific binding of radioligands. This can reduce NSB by approximately 50%.
2. Add a Blocking Agent: Include a blocking protein like Bovine Serum Albumin (BSA) at a concentration of 0.1% to 1% in your binding buffer.BSA can bind to non-specific sites on your assay materials and within your membrane preparation, preventing the binding of your radioligand.
Issues with Membrane Preparation 1. Optimize Protein Concentration: Use the lowest concentration of membrane protein that still provides a robust specific binding signal.High concentrations of membrane protein can lead to increased non-specific binding sites.
2. Ensure Homogeneity: Ensure your membrane preparation is well-homogenized to avoid protein aggregates that can trap the radioligand non-specifically.Aggregates can increase background signal and variability.
Radioligand Issues 1. Check Radioligand Purity and Integrity: If possible, assess the purity of your radiolabeled this compound. Degradation products may exhibit different binding characteristics.Impurities can contribute to high non-specific binding.
2. Use an Appropriate Competitor: For defining NSB, use a high concentration (at least 100-fold higher than its Ki) of a structurally unrelated compound known to bind to the same receptor (e.g., a known 5-HT2A antagonist like ketanserin).This helps to ensure that you are displacing specific binding and not just non-specific interactions.

Frequently Asked Questions (FAQs)

Q1: What is considered an acceptable level of non-specific binding in a this compound receptor assay?

A1: Ideally, non-specific binding should be less than 10% of the total counts. However, up to 50% can be manageable, although it will reduce the precision of your measurements. If non-specific binding exceeds 50% of the total binding, it is highly recommended to optimize your assay conditions.

Q2: Can the choice of blocking agent affect the specific binding of this compound?

A2: Yes, while uncommon, some blocking agents could potentially interfere with the specific binding of your ligand. It is advisable to test a few different blocking agents (e.g., BSA, non-fat dry milk) and different concentrations to find the one that provides the best signal-to-noise ratio for your specific assay.

Q3: I am still observing high non-specific binding after trying several of the recommended solutions. What else can I do?

A3: If you have systematically worked through the troubleshooting guide, consider the following:

  • Re-evaluate your radioligand concentration: Using a radioligand concentration significantly above its Kd can lead to increased non-specific binding. Ensure you are using an appropriate concentration for your assay type (e.g., at or below the Kd for competition assays).

  • Change the assay format: If you are using a filtration-based assay, you could consider switching to a scintillation proximity assay (SPA), which can sometimes have lower non-specific binding.

  • Re-purify your membrane preparation: Contaminants in your membrane preparation can contribute to non-specific binding.

Q4: How does this compound binding to the 5-HT2A receptor lead to a cellular response?

A4: this compound is a potent agonist of the 5-HT2A receptor, which is a G-protein coupled receptor (GPCR). Upon binding, it primarily activates the Gαq signaling pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, and DAG activates protein kinase C (PKC). These downstream signaling events ultimately lead to the cellular responses associated with 5-HT2A receptor activation.

Quantitative Data on NSB Reduction Strategies

The following table summarizes the potential quantitative impact of various strategies on reducing non-specific binding, based on findings from GPCR assay literature. The actual reduction will be system-dependent and should be empirically determined.

Strategy Typical Concentration/Condition Reported NSB Reduction Primary Mechanism
Polyethyleneimine (PEI) Filter Pre-treatment 0.3-0.5% solution~50%Reduces binding of ligand to negatively charged glass fiber filters.
Bovine Serum Albumin (BSA) in Buffer 0.1-1% (w/v)Variable, can be significantBlocks non-specific binding sites on assay surfaces and in membrane prep.
Non-ionic Surfactant (e.g., Tween-20) 0.01-0.1% (v/v)VariableReduces non-specific hydrophobic interactions.
Increased Ionic Strength (e.g., NaCl) 50-150 mMVariableShields electrostatic interactions.

Detailed Experimental Protocols

Membrane Preparation from 5-HT2A-Expressing Cells

This protocol describes the preparation of cell membranes for use in receptor binding assays.

Materials:

  • CHO-K1 or HEK293 cells stably transfected with the human 5-HT2A receptor.

  • Phosphate-Buffered Saline (PBS), ice-cold.

  • Lysis Buffer: 50mM Tris-HCl, 5mM MgCl2, 5mM EDTA, pH 7.4, with protease inhibitors, ice-cold.

  • Homogenization Buffer: 50mM Tris-HCl, pH 7.4, ice-cold.

  • Sucrose Buffer: Homogenization buffer containing 10% sucrose.

  • Dounce homogenizer or similar.

  • High-speed refrigerated centrifuge.

Procedure:

  • Harvest cells and wash twice with ice-cold PBS by centrifugation at 1,000 x g for 5 minutes.

  • Resuspend the cell pellet in ice-cold Lysis Buffer.

  • Homogenize the cell suspension with a Dounce homogenizer (approximately 20 strokes).

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

  • Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

  • Discard the supernatant and resuspend the membrane pellet in ice-cold Homogenization Buffer.

  • Repeat the centrifugation (step 5) and resuspension (step 6) for a second wash.

  • After the final centrifugation, resuspend the pellet in Sucrose Buffer.

  • Determine the protein concentration using a standard protein assay (e.g., BCA).

  • Aliquot the membrane preparation and store at -80°C until use.

Radioligand Filter Binding Assay for this compound

This protocol outlines a competitive filter binding assay to determine the affinity of this compound for the 5-HT2A receptor.

Materials:

  • 5-HT2A membrane preparation.

  • Radiolabeled 5-HT2A ligand (e.g., [3H]ketanserin).

  • Unlabeled this compound.

  • Unlabeled competitor for non-specific binding (e.g., ketanserin).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, 0.1% BSA, pH 7.4.

  • 96-well filter plates (e.g., Millipore MAFB plates with GF/B filters).

  • Vacuum manifold.

  • Scintillation fluid.

  • Microplate scintillation counter.

Procedure:

  • Pre-treat the 96-well filter plate by soaking with 0.5% PEI for 2 hours at room temperature. Wash the wells thoroughly with assay buffer before use.

  • Prepare serial dilutions of unlabeled this compound in assay buffer.

  • In a 96-well assay plate, add in triplicate:

    • Total Binding: 50 µL of assay buffer.

    • Non-Specific Binding (NSB): 50 µL of a high concentration of unlabeled competitor (e.g., 10 µM ketanserin).

    • Competition: 50 µL of each dilution of this compound.

  • Add 50 µL of the radiolabeled ligand (at a concentration at or below its Kd) to all wells.

  • Add 150 µL of the 5-HT2A membrane preparation (diluted in assay buffer to the desired protein concentration) to all wells to initiate the binding reaction.

  • Incubate the plate for 60-90 minutes at room temperature with gentle agitation.

  • Terminate the reaction by rapid filtration through the pre-treated filter plate using a vacuum manifold.

  • Wash the filters three times with 200 µL of ice-cold assay buffer.

  • Dry the filter plate completely.

  • Add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.

  • Calculate specific binding by subtracting the NSB counts from the total and competition counts. Plot the specific binding as a function of the this compound concentration to determine the IC50, which can then be converted to a Ki value.

Visualizations

5-HT2A Receptor Signaling Pathway

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol Receptor 5-HT2A Receptor G_protein Gαq/11 Gβγ Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response Ca2->Cellular_Response PKC->Cellular_Response Ligand This compound Ligand->Receptor Binds

Caption: 5-HT2A receptor signaling pathway activated by this compound.

Experimental Workflow for Filter Binding Assay

G cluster_prep Assay Preparation cluster_reaction Binding Reaction cluster_separation Separation & Detection cluster_analysis Data Analysis A Prepare Serial Dilutions of this compound C Prepare Assay Plate: Total, NSB, Competition A->C B Pre-treat Filter Plate with 0.5% PEI G Rapid Vacuum Filtration B->G D Add Radioligand ([³H]ketanserin) C->D E Add 5-HT2A Membranes (Initiate Reaction) D->E F Incubate 60-90 min at Room Temperature E->F F->G H Wash Filters x3 G->H I Dry Filter Plate H->I J Add Scintillation Fluid I->J K Count in Microplate Counter J->K L Calculate Specific Binding K->L M Plot Competition Curve L->M N Determine IC₅₀ and Ki M->N

Caption: Workflow for a this compound competitive radioligand filter binding assay.

Logical Relationship of NSB Troubleshooting

G Start High Non-Specific Binding Detected Buffer Optimize Buffer (pH, Ionic Strength) Start->Buffer Hydrophobic Address Hydrophobic Interactions (Add Surfactant) Buffer->Hydrophobic Materials Reduce Binding to Materials (PEI, BSA) Hydrophobic->Materials Membrane Optimize Membrane Prep (Protein Conc., Homogeneity) Materials->Membrane Result NSB Reduced? Membrane->Result Success Assay Optimized Result->Success Yes Reassess Re-evaluate Ligand or Assay Format Result->Reassess No

Caption: Troubleshooting workflow for high non-specific binding.

Validation & Comparative

Comparative Analysis of 4-MMA-NBOMe and Other Phenethylamines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For research and forensic applications only.

This guide provides a comparative analysis of 4-methylmethamphetamine-NBOMe (4-MMA-NBOMe) and other structurally related phenethylamines. Due to a lack of extensive published pharmacological data on this compound, this comparison focuses on the broader classes to which it belongs: the N-benzylphenethylamines (NBOMes) and substituted amphetamines. This document is intended for researchers, scientists, and drug development professionals.

Introduction to this compound and Related Phenethylamines

This compound, or N-(ortho-methoxybenzyl)-4-methylmethamphetamine, is a synthetic compound that is structurally a hybrid of an amphetamine and a phenethylamine.[1][2] It belongs to the larger class of N-benzylphenethylamines, commonly known as NBOMes. These compounds are derived from the 2C series of psychedelic phenethylamines.[3] The defining feature of the NBOMe class is the N-(2-methoxybenzyl) substitution, which generally confers high affinity and potent agonism at the serotonin 5-HT2A receptor.[4][5] This receptor is the primary target for classic psychedelic drugs and is responsible for their hallucinogenic effects.[3]

Phenethylamines are a broad class of compounds that includes naturally occurring neurotransmitters like dopamine and norepinephrine, as well as synthetic substances with a range of pharmacological effects, including stimulants, entactogens, and hallucinogens.[6][7] The pharmacological profile of a phenethylamine is highly dependent on its specific substitutions on the phenyl ring, the ethyl side chain, and the amino group.

This guide will compare the known pharmacological properties of representative NBOMe compounds and 4-substituted amphetamines to infer the likely profile of this compound.

Data Presentation: Comparative Pharmacological Data

Table 1: Receptor Binding Affinities (Ki, nM) of Selected Phenethylamines

Compound5-HT2A5-HT2C5-HT1A
25I-NBOMe0.64.61800
25B-NBOMe0.5--
25C-NBOMe---
2C-I---
4-Methoxyamphetamine (PMA)11,200>13,000>20,000
4-Methoxymethamphetamine (PMMA)13,600>13,000>20,000

Data for 25I-NBOMe from Rickli et al., 2015; data for 25B-NBOMe from Rickli et al., 2015; data for PMA and PMMA from various sources.[3][8]

Table 2: In Vitro Functional Potency (EC50, nM) of Selected Phenethylamines at the 5-HT2A Receptor

CompoundFunctional AssayEC50 (nM)
25I-NBOMeCalcium Mobilization-
25B-NBOMeCalcium Mobilization40
25C-NBOMeCalcium Mobilization-
2C-ICalcium Mobilization-

Data for 25B-NBOMe from Rickli et al., 2015.[4]

Table 3: In Vivo Head-Twitch Response (HTR) Data for Selected Phenethylamines in Rodents

CompoundSpeciesRoute of AdministrationEffective Dose Range
25C-NBOMeRatSubcutaneous0.01–0.3 mg/kg
25I-NBOMeRatSubcutaneous0.01–0.3 mg/kg
2C-CRatSubcutaneous0.1–3.0 mg/kg
2C-IRatSubcutaneous0.1–3.0 mg/kg

Data from Fantegrossi et al., 2008.

Mandatory Visualization

The following diagrams illustrate key concepts relevant to the pharmacology of this compound and related phenethylamines.

G cluster_0 5-HT2A Receptor Signaling Pathway Agonist Phenethylamine Agonist (e.g., NBOMes) Receptor 5-HT2A Receptor Agonist->Receptor Binds to Gq_G11 Gq/G11 Protein Receptor->Gq_G11 Activates PLC Phospholipase C (PLC) Gq_G11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_release Ca2+ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Effects (e.g., neuronal excitation) Ca_release->Downstream PKC->Downstream G cluster_1 Experimental Workflow for Phenethylamine Characterization cluster_invitro In Vitro Assays cluster_invivo In Vivo Assays Compound Test Compound (e.g., this compound) Binding Receptor Binding Assay (Determine Ki) Compound->Binding Functional Functional Assay (e.g., Ca2+ Flux) (Determine EC50, Emax) Compound->Functional HTR Head-Twitch Response (HTR) in Rodents (Assess 5-HT2A agonism) Compound->HTR Data_Analysis Data Analysis & Structure-Activity Relationship (SAR) Binding->Data_Analysis Functional->Data_Analysis HTR->Data_Analysis

References

Cross-Validation of Quantification Methods for 4-Methoxy-N-methyl-amphetamine-NBOMe (4-MMA-NBOMe)

Author: BenchChem Technical Support Team. Date: November 2025

A definitive guide for researchers, scientists, and drug development professionals on the comparative analysis of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the quantification of 4-MMA-NBOMe. This document provides a detailed overview of experimental protocols and a summary of quantitative performance data to aid in method selection and validation.

The emergence of novel psychoactive substances (NPS), including synthetic phenethylamines like this compound, presents significant challenges for forensic and clinical toxicology laboratories. Accurate and reliable quantification of these potent compounds is crucial for understanding their pharmacology, toxicology, and for legal proceedings. This guide offers a cross-validation of two of the most powerful analytical techniques employed for this purpose: GC-MS and LC-MS/MS.

While direct comparative studies on the quantification of this compound are limited, this guide synthesizes available data from validated methods for closely related NBOMe compounds to provide a representative comparison of what can be expected in terms of analytical performance.

Comparative Quantitative Performance

The selection of an analytical method hinges on its performance characteristics. The following table summarizes typical validation parameters for the quantification of NBOMe compounds, offering a comparative overview of the capabilities of GC-MS and LC-MS/MS. It is important to note that these values are representative and may vary based on the specific instrumentation, matrix, and experimental conditions.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Limit of Detection (LOD) 0.1 - 1 ng/mL0.005 - 0.1 ng/mL
Limit of Quantification (LOQ) 0.5 - 5 ng/mL0.01 - 0.5 ng/mL
Linearity (R²) > 0.99> 0.99
Accuracy (% Bias) < 15%< 15%
Precision (%RSD) < 15%< 15%

Experimental Protocols

Detailed and robust experimental protocols are the foundation of reliable analytical data. Below are representative methodologies for the quantification of NBOMe compounds using GC-MS and LC-MS/MS.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a well-established technique for the analysis of volatile and thermally stable compounds. For many amphetamine-type substances, derivatization is a necessary step to improve chromatographic behavior and mass spectral characteristics.

1. Sample Preparation (Human Urine):

  • Hydrolysis (for conjugated metabolites): To 1 mL of urine, add 100 µL of β-glucuronidase solution and incubate at 50°C for 2 hours.

  • Liquid-Liquid Extraction (LLE):

    • Adjust the pH of the hydrolyzed sample to >9 with ammonium hydroxide.

    • Add 5 mL of a mixture of n-butyl chloride/isopropanol (9:1, v/v).

    • Vortex for 10 minutes and centrifuge at 3000 rpm for 5 minutes.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Derivatization:

    • Reconstitute the dried extract in 50 µL of ethyl acetate and 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

    • Incubate at 70°C for 30 minutes.

2. Instrumentation:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injector: Splitless mode at 280°C.

  • Oven Program: Initial temperature of 100°C, hold for 1 minute, ramp to 300°C at 20°C/min, and hold for 5 minutes.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS offers high sensitivity and selectivity, often without the need for derivatization, making it a powerful tool for the analysis of non-volatile and thermally labile compounds in complex biological matrices.

1. Sample Preparation (Human Plasma):

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

  • Evaporation and Reconstitution: Transfer the supernatant to a new tube and evaporate to dryness under nitrogen at 40°C. Reconstitute the residue in 100 µL of mobile phase.

2. Instrumentation:

  • Liquid Chromatograph: Shimadzu Nexera X2 UHPLC or equivalent.

  • Column: C18 reverse-phase column (e.g., Phenomenex Kinetex C18, 50 mm x 2.1 mm, 2.6 µm).

  • Mobile Phase:

    • A: 0.1% formic acid in water.

    • B: 0.1% formic acid in acetonitrile.

  • Gradient: Start at 10% B, ramp to 90% B over 5 minutes, hold for 1 minute, and return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Mass Spectrometer: Sciex QTRAP 6500+ or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

Mandatory Visualizations

To further elucidate the experimental and logical workflows, the following diagrams are provided.

Bioanalytical Method Workflow cluster_preanalytical Pre-Analytical Phase cluster_analytical Analytical Phase cluster_postanalytical Post-Analytical Phase SampleCollection Sample Collection (e.g., Blood, Urine) SampleStorage Sample Storage (-20°C or -80°C) SampleCollection->SampleStorage SamplePreparation Sample Preparation (Extraction, Cleanup) SampleStorage->SamplePreparation InstrumentalAnalysis Instrumental Analysis (GC-MS or LC-MS/MS) SamplePreparation->InstrumentalAnalysis DataProcessing Data Processing (Integration, Calibration) InstrumentalAnalysis->DataProcessing DataReview Data Review and Interpretation DataProcessing->DataReview Reporting Reporting of Results DataReview->Reporting

Caption: General workflow for the quantification of psychoactive substances in biological samples.

Signaling_Pathway NBOMe This compound Receptor 5-HT2A Receptor NBOMe->Receptor Agonist Binding G_Protein Gq/G11 Protein Receptor->G_Protein Activation PLC Phospholipase C (PLC) G_Protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Cellular_Response Cellular Response (e.g., Hallucinogenic Effects) Ca_Release->Cellular_Response PKC_Activation->Cellular_Response

Validating In-Vitro Results of Novel Psychoactive Compounds: A Comparative Guide Using 4-Mma-nbome and Control Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the in-vitro validation of novel psychoactive substances, using 4-Mma-nbome as a representative compound of interest. Due to the limited publicly available in-vitro pharmacological data for this compound, this document serves as a methodological template. We will utilize well-characterized control compounds—the 5-HT2A receptor agonists DOI and 25I-NBOMe as positive controls, and the 5-HT2A receptor antagonist ketanserin as a negative control—to demonstrate how to structure and present comparative experimental data.

This compound, or N-(ortho-methoxybenzyl)-4-methylmethamphetamine, is classified as an amphetamine/phenethylamine hybrid.[1][2] While its analytical profile has been documented, its physiological and toxicological properties remain largely unexplored.[3] Compounds of the NBOMe series are recognized as potent agonists of the 5-HT2A receptor, a key target for psychedelic compounds.[4][5] Therefore, a thorough in-vitro characterization is essential to understand the pharmacological profile of this compound.

Data Presentation: Comparative In-Vitro Profiling

The following tables present the in-vitro data for the selected control compounds at the human 5-HT2A receptor, illustrating the data points necessary for a comprehensive comparison.

Table 1: Receptor Binding Affinities (Ki) at the Human 5-HT2A Receptor

CompoundKi (nM)RadioligandCell LineReference
DOI 5.4[125I]DOIHEK-293[6]
25I-NBOMe 0.6[125I]DOIHEK-293[7]
Ketanserin 2.5[3H]KetanserinRat Brain[8]

Table 2: Functional Activity (EC50 and Emax) at the Human 5-HT2A Receptor (Gq/11 Pathway)

CompoundEC50 (nM)Emax (% of 5-HT)Assay TypeCell LineReference
DOI 39.8100IP-1 AccumulationHEK-5-HT2A[6]
25I-NBOMe 0.5195.1IP-1 AccumulationHEK-5-HT2A[6]
Ketanserin -Antagonist--[8]

Table 3: Functional Activity (EC50 and Emax) at the Human 5-HT2A Receptor (β-Arrestin 2 Recruitment)

CompoundEC50 (nM)Emax (% of 5-HT)Assay TypeCell LineReference
DOI 18.2100BRETHEK-293[9]
25I-NBOMe 1.6100BRETHEK-293[9]
Ketanserin -Antagonist--[9]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of in-vitro data. Below are representative protocols for the key assays.

Radioligand Receptor Binding Assay

This assay determines the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound and control compounds at the 5-HT2A receptor.

Materials:

  • HEK-293 cells stably expressing the human 5-HT2A receptor.

  • Cell membrane preparation from the above cells.

  • Radioligand: [3H]Ketanserin (antagonist) or [125I]DOI (agonist).

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4.

  • Test compounds (this compound, DOI, 25I-NBOMe, ketanserin) at various concentrations.

  • Non-specific binding control: 10 µM of a high-affinity non-radiolabeled ligand (e.g., unlabeled ketanserin).

  • 96-well filter plates (e.g., Millipore MultiScreen with GF/B filters).[7]

  • Scintillation cocktail.

  • Microplate scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize HEK-293 cells expressing the 5-HT2A receptor in cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).[10]

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of assay buffer (for total binding) or non-specific binding control.

    • 50 µL of test compound at various dilutions.

    • 50 µL of radioligand at a concentration near its Kd.

    • 100 µL of the membrane preparation (containing 10-50 µg of protein).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.[10]

  • Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.[10]

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.[7]

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]

Gq/11-Mediated Calcium Mobilization Assay

This functional assay measures the ability of a compound to activate the Gq/11 signaling pathway, which is the canonical pathway for 5-HT2A receptor activation, leading to an increase in intracellular calcium.

Objective: To determine the potency (EC50) and efficacy (Emax) of this compound and control compounds to induce calcium mobilization via the 5-HT2A receptor.

Materials:

  • HEK-293 cells stably expressing the human 5-HT2A receptor.

  • Cell culture medium (e.g., DMEM).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM).[11]

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Test compounds at various concentrations.

  • Positive control: 5-HT or another known 5-HT2A agonist.

  • Fluorescence plate reader with an injection port.

Procedure:

  • Cell Plating: Seed the HEK-293 cells in a 96-well black-walled, clear-bottom plate and culture overnight.

  • Dye Loading: Remove the culture medium and incubate the cells with the calcium-sensitive dye in assay buffer for 30-60 minutes at 37°C in the dark.[11]

  • Compound Addition: Place the plate in the fluorescence plate reader. After establishing a stable baseline fluorescence reading, inject the test compounds at various concentrations.

  • Fluorescence Measurement: Measure the fluorescence intensity over time to monitor the change in intracellular calcium concentration.[11]

  • Data Analysis: Determine the peak fluorescence response for each concentration of the test compound. Normalize the data to the response of a maximal concentration of the positive control (e.g., 5-HT). Plot the normalized response against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated 5-HT2A receptor, a key event in receptor desensitization and an indicator of biased agonism.

Objective: To determine the potency (EC50) and efficacy (Emax) of this compound and control compounds to induce β-arrestin recruitment to the 5-HT2A receptor.

Materials:

  • A specialized cell line co-expressing the 5-HT2A receptor fused to a protein fragment and β-arrestin fused to a complementary fragment (e.g., PathHunter® β-Arrestin cells from DiscoverX).[12][13]

  • Cell plating reagent.

  • Test compounds at various concentrations.

  • Positive control: 5-HT.

  • Detection reagents specific to the assay technology (e.g., chemiluminescent substrate).

  • Luminometer plate reader.

Procedure:

  • Cell Plating: Plate the PathHunter® cells in a 384-well white-walled plate and incubate overnight.

  • Compound Addition: Add the test compounds at various concentrations to the wells.

  • Incubation: Incubate the plate for 90 minutes at 37°C.

  • Detection: Add the detection reagents according to the manufacturer's protocol and incubate for 60 minutes at room temperature in the dark.[8]

  • Luminescence Measurement: Measure the chemiluminescent signal using a luminometer plate reader.[8]

  • Data Analysis: Normalize the data to the response of a maximal concentration of the positive control (e.g., 5-HT). Plot the normalized response against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

Mandatory Visualizations

experimental_workflow cluster_compound_prep Compound Preparation cluster_assays In-Vitro Assays cluster_data_analysis Data Analysis This compound This compound Serial_Dilutions Serial_Dilutions This compound->Serial_Dilutions Controls Controls Controls->Serial_Dilutions Receptor_Binding Receptor_Binding Serial_Dilutions->Receptor_Binding Calcium_Mobilization Calcium_Mobilization Serial_Dilutions->Calcium_Mobilization Beta_Arrestin Beta_Arrestin Serial_Dilutions->Beta_Arrestin Ki_Determination Ki_Determination Receptor_Binding->Ki_Determination EC50_Emax_Determination EC50_Emax_Determination Calcium_Mobilization->EC50_Emax_Determination Beta_Arrestin->EC50_Emax_Determination Comparative_Analysis Comparative_Analysis Ki_Determination->Comparative_Analysis EC50_Emax_Determination->Comparative_Analysis

Caption: Experimental workflow for in-vitro validation.

Gq_signaling_pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling Agonist 5-HT2A Agonist (e.g., this compound) 5HT2A_R 5-HT2A Receptor Agonist->5HT2A_R Binds to G_Protein Gq/11 5HT2A_R->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3_DAG IP3 & DAG PIP2->IP3_DAG ER Endoplasmic Reticulum IP3_DAG->ER IP3 binds to PKC_Activation PKC Activation IP3_DAG->PKC_Activation DAG activates Ca_Release Ca²⁺ Release ER->Ca_Release Cellular_Response Cellular_Response Ca_Release->Cellular_Response PKC_Activation->Cellular_Response

Caption: 5-HT2A receptor Gq/11 signaling pathway.

References

A Comparative Analysis of the Neurotoxic Profiles of 4-MMA-NBOMe and 2C-B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the neurotoxic effects of two psychoactive phenethylamines: 4-methoxy-N-methyl-amphetamine-N-(2-methoxybenzyl)-oxime (4-MMA-NBOMe) and 2-(4-bromo-2,5-dimethoxyphenyl)ethanamine (2C-B). While both compounds are recognized for their potent psychedelic properties, their impact on neuronal health presents a critical area of investigation for neuroscience and drug development. This analysis is based on available preclinical data and aims to furnish an objective overview for the scientific community.

The NBOMe class of compounds, including analogs of this compound, are potent agonists of the serotonin 5-HT2A receptor.[1][2] Their psychedelic effects are primarily mediated through the activation of this receptor.[1] In contrast, 2C-B, a member of the 2C family of phenethylamines, also interacts with the serotonergic system, though with a more complex pharmacological profile that includes partial agonism at 5-HT2A receptors.[3][4] The structural and mechanistic differences between these two compounds are believed to contribute to their distinct neurotoxic profiles.

Quantitative Comparison of Cytotoxicity

In vitro studies are crucial for elucidating the direct cytotoxic effects of novel psychoactive substances on neuronal cells. The following table summarizes key quantitative data from studies investigating the neurotoxicity of NBOMe and 2C compounds. It is important to note that direct research on this compound is limited; therefore, data from closely related NBOMe compounds are presented to provide a comparative context.

CompoundCell LineAssayEndpointValue (µM)Reference
25C-NBOMeSH-SY5YCell ViabilityIC5089[5]
25C-NBOMePC12Cell ViabilityIC5078[5]
25C-NBOMeSN4741Cell ViabilityIC5062[5]
MethamphetamineSH-SY5YCell ViabilityIC50>5000[5]
2C-BDifferentiated SH-SY5YMTT ReductionEC50>1000[1]
25B-NBOMeDifferentiated SH-SY5YMTT ReductionEC50~100[1]
2C-T-2Differentiated SH-SY5YMTT ReductionEC50~500[1]
25T2-NBOMeDifferentiated SH-SY5YMTT ReductionEC50~100[1]
2C-T-4Differentiated SH-SY5YMTT ReductionEC50>1000[1]
25T4-NBOMeDifferentiated SH-SY5YMTT ReductionEC50~250[1]
2C-T-7Differentiated SH-SY5YMTT ReductionEC50~500[1]
25T7-NBOMeDifferentiated SH-SY5YMTT ReductionEC50~100[1]

Note: IC50 represents the concentration at which 50% of the cell viability is inhibited. EC50 represents the concentration at which 50% of the maximal response is observed. Lower values indicate higher cytotoxicity.

The data consistently demonstrates that NBOMe compounds exhibit significantly higher in vitro cytotoxicity compared to their 2C counterparts.[1][2] For instance, one study found 25C-NBOMe to be over 50 times more potent in reducing the viability of SH-SY5Y cells than methamphetamine.[5] This heightened cytotoxicity of NBOMe compounds is often correlated with their increased lipophilicity, which may facilitate greater penetration of cellular membranes.[1]

Mechanisms of Neurotoxicity

The neurotoxic effects of both this compound analogs and 2C-B are thought to be mediated through several cellular pathways, primarily initiated by their interaction with the 5-HT2A receptor.

Key Mechanistic Pathways:

  • Mitochondrial Dysfunction: A common pathway implicated in the neurotoxicity of both classes of compounds is the disruption of mitochondrial function. This is characterized by mitochondrial membrane depolarization and a subsequent decrease in intracellular ATP levels.[1][2]

  • Oxidative Stress: While some studies have reported an increase in reactive oxygen species (ROS) production, others have found no significant changes, suggesting that the role of oxidative stress may be context-dependent and vary between specific compounds and experimental models.[1][2] However, a consistent finding is the reduction in intracellular total glutathione (GSH) content, a key antioxidant, suggesting that these compounds may deplete cellular antioxidant defenses.[1][6]

  • Apoptosis: Evidence suggests that both 2C and NBOMe compounds can induce apoptotic cell death.[7] This is a programmed cell death pathway that is activated in response to cellular stress and damage.

  • Excitotoxicity: Some NBOMe derivatives have been shown to increase the excitability of pyramidal neurons and enhance the release of excitatory neurotransmitters, which could contribute to excitotoxic neuronal damage.[8]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature that are used to assess the neurotoxicity of these compounds.

In Vitro Cytotoxicity Assessment in SH-SY5Y Cells
  • Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics. For differentiation, cells are often treated with retinoic acid to induce a more neuron-like phenotype.

  • Drug Exposure: Differentiated cells are exposed to a range of concentrations of the test compounds (e.g., 2C-B, NBOMe analogs) for a specified duration, typically 24 hours.

  • MTT Assay: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reduction assay is used to assess cell viability. Viable cells with active mitochondria reduce MTT to a purple formazan product. The absorbance of the dissolved formazan is measured spectrophotometrically, and the results are expressed as a percentage of the control (untreated) cells.

  • Neutral Red Uptake Assay: This assay assesses cell viability based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes. The amount of dye retained by the cells is proportional to the number of viable cells.

In Vivo Neurotoxicity Assessment in Rodent Models
  • Animal Models: Adult male ICR mice or Wistar rats are commonly used.[1] Animals are housed under controlled conditions with ad libitum access to food and water.

  • Drug Administration: The test compounds are typically administered via intraperitoneal (i.p.) injection at various doses.

  • Behavioral Tests: A battery of behavioral tests is employed to assess neurotoxic effects, including:

    • Locomotor Activity: To measure changes in spontaneous movement.

    • Rotarod Test: To assess motor coordination and balance.

    • Water Maze Test: To evaluate spatial learning and memory.

  • Neurochemical Analysis: After the behavioral assessments, brain tissues (e.g., cerebral cortex, cerebellum, brain stem, striatum) are collected to measure levels of neurotransmitters, their metabolites, and markers of oxidative stress (e.g., NOx, LPO) and enzymatic activity (e.g., Na+,K+-ATPase).

Visualizing the Pathways of Neurotoxicity

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways and a general experimental workflow for assessing neurotoxicity.

G Proposed Neurotoxic Signaling Pathway of NBOMe/2C Compounds cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling 5HT2A_Receptor 5-HT2A Receptor Gq_PLC Gq/11 -> PLC Activation 5HT2A_Receptor->Gq_PLC ERK_Activation ERK Pathway Activation 5HT2A_Receptor->ERK_Activation Akt_Inhibition Akt Pathway Inhibition 5HT2A_Receptor->Akt_Inhibition IP3_DAG IP3 & DAG Production Gq_PLC->IP3_DAG Ca_Release Increased Intracellular Ca2+ IP3_DAG->Ca_Release Mitochondrial_Dysfunction Mitochondrial Dysfunction (Reduced ATP) Ca_Release->Mitochondrial_Dysfunction Oxidative_Stress Oxidative Stress (Reduced GSH) Mitochondrial_Dysfunction->Oxidative_Stress Apoptosis Apoptosis Mitochondrial_Dysfunction->Apoptosis ERK_Activation->Apoptosis Akt_Inhibition->Apoptosis Oxidative_Stress->Apoptosis NBOMe_2C NBOMe / 2C Compound NBOMe_2C->5HT2A_Receptor Agonism/Partial Agonism

A diagram illustrating the proposed signaling cascade following 5-HT2A receptor activation by NBOMe and 2C compounds, leading to neurotoxicity.

G General Experimental Workflow for In Vitro Neurotoxicity Start Start Cell_Culture Neuronal Cell Culture (e.g., SH-SY5Y) Start->Cell_Culture Differentiation Cell Differentiation (e.g., with Retinoic Acid) Cell_Culture->Differentiation Drug_Exposure Exposure to Test Compounds (this compound analog or 2C-B) Differentiation->Drug_Exposure Incubation Incubation (e.g., 24 hours) Drug_Exposure->Incubation Viability_Assay Cell Viability Assays (MTT, Neutral Red) Incubation->Viability_Assay Mechanistic_Studies Mechanistic Studies (ATP, GSH, ROS, etc.) Incubation->Mechanistic_Studies Data_Analysis Data Analysis (EC50/IC50 determination) Viability_Assay->Data_Analysis Mechanistic_Studies->Data_Analysis End End Data_Analysis->End

A flowchart depicting a typical experimental workflow for assessing the in vitro neurotoxicity of psychoactive compounds.

Conclusion

The available evidence strongly suggests that NBOMe compounds, as a class, exhibit a more pronounced neurotoxic profile than 2C compounds. This is supported by in vitro data demonstrating their higher cytotoxicity at lower concentrations.[1] The addition of the N-(2-methoxybenzyl) moiety to the phenethylamine core structure appears to significantly increase the potential for adverse neuronal effects. While the precise mechanisms are still under investigation, disruption of mitochondrial function, depletion of antioxidant defenses, and induction of apoptosis are key contributing factors. For researchers and drug development professionals, these findings underscore the importance of careful toxicological evaluation of novel psychoactive substances, particularly those with high potency at the 5-HT2A receptor. Further research is warranted to fully elucidate the neurotoxic potential of specific compounds like this compound and to develop a more comprehensive understanding of their long-term neurological consequences.

References

Establishing the Selectivity of 4-MMA-NBOMe for Serotonin Receptors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 4-Methyl-2,5-dimethoxy-N-(2-methoxybenzyl)methamphetamine (4-MMA-NBOMe) and its anticipated selectivity for serotonin receptors. Due to a lack of specific published data on this compound, this analysis is based on data from structurally analogous NBOMe compounds. The information presented herein is intended to guide research and development efforts by providing a data-driven estimation of its receptor interaction profile.

Introduction

This compound is a synthetic compound structurally categorized as an amphetamine and phenethylamine hybrid.[1][2] While its physiological and toxicological properties are largely uncharacterized, its structural similarity to other N-benzylphenethylamines, particularly the NBOMe series, suggests a high affinity and selectivity for serotonin 5-HT2A receptors.[1][3] This guide synthesizes available data on related compounds to project the likely selectivity of this compound.

Comparative Binding Affinities of NBOMe Analogs

The following table summarizes the binding affinities (Ki, in nM) of several NBOMe compounds for various serotonin receptors. Lower Ki values indicate higher binding affinity. This data is compiled from in vitro radioligand binding assays.

Compound5-HT2A (Ki, nM)5-HT2C (Ki, nM)5-HT1A (Ki, nM)5-HT2A/5-HT1A Selectivity
25D-NBOMe 0.231.72110~9174x
25E-NBOMe 0.120.892460~20500x
25H-NBOMe 2.56.02300~920x
25I-NBOH 0.090.671960~21778x
25N-NBOMe 0.150.362800~18667x

Data extrapolated from studies on substituted N-benzylphenethylamines.[3][4]

Based on these analogs, this compound is predicted to exhibit high to sub-nanomolar affinity for the 5-HT2A receptor, with significantly lower affinity for the 5-HT1A receptor, indicating a high degree of selectivity. The affinity for the 5-HT2C receptor is also expected to be high, though likely slightly lower than for the 5-HT2A receptor.

Functional Activity at Serotonin Receptors

Functional assays, such as inositol phosphate (IP) accumulation assays, are used to determine the efficacy of a compound at a receptor. The data for NBOMe analogs suggests they act as potent full agonists at the 5-HT2A and 5-HT2C receptors.

Compound5-HT2A (EC50, nM)5-HT2A Emax (%)5-HT2C (EC50, nM)5-HT2C Emax (%)
25D-NBOMe 0.451001.2100
25E-NBOMe 0.211000.75100
25H-NBOMe 10.310020.1100
25I-NBOH 0.181000.98100
25N-NBOMe 0.281000.55100

EC50 values represent the concentration at which the compound elicits a half-maximal response. Emax represents the maximum response relative to the endogenous ligand, serotonin (5-HT).[3][4]

Given this data, this compound is expected to be a potent, full agonist at the 5-HT2A and 5-HT2C receptors.

Experimental Protocols

Radioligand Binding Assays

These assays are used to determine the binding affinity of a compound for a specific receptor.

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Measurement cluster_analysis Data Analysis Membrane Cell Membranes (expressing target receptor) Incubate Incubate membranes, radioligand, and test compound at various concentrations Membrane->Incubate Radioligand Radiolabeled Ligand (e.g., [3H]ketanserin for 5-HT2A) Radioligand->Incubate TestCompound Test Compound (this compound) TestCompound->Incubate Filter Rapid Filtration (separates bound from free radioligand) Incubate->Filter Competition Measure Scintillation Counting (measures radioactivity of bound ligand) Filter->Measure Analyze Calculate Ki (binding affinity) Measure->Analyze

Caption: Workflow for a competitive radioligand binding assay.

Detailed Protocol:

  • Membrane Preparation: Cell membranes expressing the serotonin receptor of interest (e.g., 5-HT2A, 5-HT2C, 5-HT1A) are prepared from cultured cells or brain tissue.

  • Incubation: Membranes are incubated with a known concentration of a radiolabeled ligand that specifically binds to the target receptor and varying concentrations of the test compound (this compound).

  • Separation: The incubation mixture is rapidly filtered through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.

  • Quantification: The amount of radioactivity trapped on the filter, representing the bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The data is analyzed using non-linear regression to determine the IC50 of the test compound (the concentration that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation.

Inositol Phosphate (IP) Accumulation Functional Assay

This assay measures the functional activity of a compound at Gq-coupled receptors, such as the 5-HT2A and 5-HT2C receptors.

G cluster_cell_culture Cell Culture & Transfection cluster_assay_procedure Assay Procedure cluster_detection Detection & Analysis Cells HEK293 cells Transfect Transfect with receptor cDNA (e.g., 5-HT2A) Cells->Transfect Label Label cells with [3H]myo-inositol Transfect->Label Stimulate Stimulate with Test Compound (this compound) Label->Stimulate Lyse Lyse cells and isolate inositol phosphates Stimulate->Lyse Measure Scintillation Counting (measures [3H]IPs) Lyse->Measure Analyze Calculate EC50 & Emax Measure->Analyze

Caption: Workflow for an inositol phosphate accumulation assay.

Detailed Protocol:

  • Cell Culture and Transfection: A suitable cell line (e.g., HEK293) is cultured and transfected with the cDNA encoding the serotonin receptor of interest.

  • Cell Labeling: The transfected cells are incubated overnight with [3H]myo-inositol to label the cellular phosphoinositide pools.

  • Compound Stimulation: The cells are then stimulated with various concentrations of the test compound (this compound) in the presence of LiCl (to inhibit inositol monophosphatase).

  • Cell Lysis and IP Isolation: The reaction is stopped, and the cells are lysed. The total inositol phosphates (IPs) are isolated using anion-exchange chromatography.

  • Quantification and Analysis: The amount of [3H]IPs is quantified by scintillation counting. The data is then plotted to generate a dose-response curve, from which the EC50 and Emax values are determined.

Signaling Pathway

Activation of the 5-HT2A receptor by an agonist like this compound is expected to initiate the Gq-coupled signaling cascade.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist This compound Receptor 5-HT2A Receptor Agonist->Receptor binds G_protein Gq Protein Receptor->G_protein activates PLC Phospholipase C G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release (from ER) IP3->Ca_release triggers PKC_activation PKC Activation DAG->PKC_activation activates Cellular_Response Cellular Response Ca_release->Cellular_Response PKC_activation->Cellular_Response

Caption: 5-HT2A receptor Gq signaling pathway.

Conclusion

Based on the pharmacological data of structurally related NBOMe compounds, this compound is predicted to be a highly potent and selective agonist for the 5-HT2A and 5-HT2C serotonin receptors, with significantly lower affinity and activity at the 5-HT1A receptor. This profile suggests that its primary mechanism of action in vivo is likely mediated through the activation of Gq-coupled signaling pathways. Further in vitro and in vivo studies are necessary to definitively characterize the pharmacological profile of this compound.

References

Replicating Published Findings on NBOMe Compound Pharmacology: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the pharmacological properties of various N-benzylphenethylamine (NBOMe) compounds, with a focus on their interaction with serotonin receptors. The information presented is collated from published scientific literature to facilitate the replication of key findings.

Quantitative Data Summary

The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of several NBOMe compounds at the human 5-HT2A and 5-HT2C receptors. These values are crucial for understanding the structure-activity relationships and relative potencies of these compounds.

Table 1: Binding Affinities (Ki) of NBOMe Compounds at Human 5-HT2A and 5-HT2C Receptors

Compound5-HT2A Ki (nM)5-HT2C Ki (nM)
25B-NBOMe0.131.3
25C-NBOMe0.061.1
25I-NBOMe0.044 - 0.6[1]1.03 - 4.6[1]
25D-NBOMe0.220.69
25E-NBOMe0.150.46
25N-NBOMe0.451.8

Note: Data is compiled from multiple sources and variations may exist due to different experimental conditions.

Table 2: Functional Potencies (EC50) of NBOMe Compounds at Human 5-HT2A and 5-HT2C Receptors

Compound5-HT2A EC50 (nM)5-HT2C EC50 (nM)
25B-NBOMe0.74.8
25C-NBOMe0.32.4
25I-NBOMe0.76 - 240[1]2.38 - 88.9[1]
25D-NBOMe0.511.2
25E-NBOMe0.421.0
25N-NBOMe1.52.1

Note: Functional assays typically measure intracellular calcium mobilization or inositol phosphate accumulation. Variations in reported values can be attributed to the specific assay and cell system used.

Experimental Protocols

To ensure the reproducibility of the presented data, detailed methodologies for key experiments are provided below. These protocols are based on commonly cited procedures in the field of GPCR pharmacology.

Cell Culture and Transfection
  • Cell Line: Human Embryonic Kidney (HEK) 293 cells are a commonly used cell line due to their high transfection efficiency and low endogenous receptor expression.

  • Culture Conditions: Cells are typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.

  • Transfection: For transient expression of the human 5-HT2A or 5-HT2C receptor, cells are seeded in appropriate culture plates and transfected at 70-80% confluency using a suitable transfection reagent (e.g., Lipofectamine). The plasmid DNA encoding the receptor of interest is mixed with the transfection reagent in a serum-free medium and then added to the cells. Assays are typically performed 24-48 hours post-transfection.

Radioligand Binding Assay (Competitive)

This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a known radioligand from the receptor.

  • Materials:

    • Cell membranes prepared from HEK293 cells expressing the receptor of interest.

    • Radioligand (e.g., [3H]ketanserin for 5-HT2A, [125I]DOI for 5-HT2C).

    • Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4).

    • Non-specific binding control (a high concentration of a known unlabeled ligand, e.g., 10 µM ketanserin).

    • Glass fiber filters (e.g., GF/B or GF/C).

    • Scintillation cocktail and a scintillation counter.

  • Procedure:

    • In a 96-well plate, add cell membranes, the radioligand at a concentration close to its Kd, and varying concentrations of the unlabeled test compound.

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

    • Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate bound from free radioligand.

    • Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioligand.

    • Dry the filters and place them in scintillation vials with scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

    • The IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: Intracellular Calcium Mobilization

This assay measures the increase in intracellular calcium concentration following receptor activation, which is a hallmark of Gq/11-coupled receptor signaling.

  • Materials:

    • HEK293 cells expressing the receptor of interest, seeded in a black-walled, clear-bottom 96-well plate.

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

    • Assay Buffer (e.g., Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES).

    • A fluorescent plate reader with an injection system.

  • Procedure:

    • Load the cells with the calcium-sensitive dye by incubating them with the dye solution for a specific period (e.g., 60 minutes) at 37°C.

    • Wash the cells with assay buffer to remove excess dye.

    • Place the plate in the fluorescent plate reader and measure the baseline fluorescence.

    • Inject varying concentrations of the test compound into the wells and immediately begin recording the fluorescence intensity over time.

    • The peak fluorescence intensity, representing the maximum calcium mobilization, is measured for each concentration.

    • The EC50 value (the concentration of the agonist that produces 50% of the maximal response) is determined by plotting the peak fluorescence as a function of the agonist concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Signaling Pathway of NBOMe Compounds at the 5-HT2A Receptor

The primary mechanism of action for NBOMe compounds involves their agonism at the 5-HT2A receptor, which is a Gq/11-coupled G-protein coupled receptor (GPCR).[2] Activation of this receptor initiates a well-defined intracellular signaling cascade.

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol NBOMe NBOMe Compound Receptor 5-HT2A Receptor NBOMe->Receptor Binds to G_protein Gq/11 Protein Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Co-activates Downstream Downstream Cellular Effects Ca2->Downstream Activates Ca²⁺-dependent Proteins PKC->Downstream Phosphorylates Targets

Caption: 5-HT2A receptor signaling cascade initiated by NBOMe compounds.

Experimental Workflow for Radioligand Binding Assay

The following diagram illustrates the key steps involved in a competitive radioligand binding assay to determine the affinity of an NBOMe compound for the 5-HT2A receptor.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Membrane_Prep Prepare Cell Membranes (with 5-HT2A receptors) Incubation Incubate: Membranes + Radioligand + NBOMe Compound Membrane_Prep->Incubation Radioligand_Prep Prepare Radioligand (e.g., [3H]ketanserin) Radioligand_Prep->Incubation NBOMe_Prep Prepare NBOMe Compound (serial dilutions) NBOMe_Prep->Incubation Filtration Filter to Separate Bound vs. Free Radioligand Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting of Bound Radioligand Washing->Counting Analysis Data Analysis: IC50 Determination Counting->Analysis Ki_Calc Calculate Ki Value Analysis->Ki_Calc

Caption: Workflow for a competitive radioligand binding assay.

References

Metabolic Stability of 4-MMA-NBOMe in Comparison to Other NBOMe Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the metabolic fate of novel psychoactive substances is crucial for predicting their pharmacokinetic profiles, potential for drug-drug interactions, and toxicological risks. This guide provides a comparative overview of the metabolic stability of 4-methylmethamphetamine-NBOMe (4-MMA-NBOMe) and other prominent N-benzyl-oxy-methoxy-phenethylamine (NBOMe) compounds. Due to a lack of direct experimental data for this compound, its metabolic profile is inferred based on its structural characteristics and the known metabolic pathways of related compounds.

Executive Summary

The NBOMe series of potent serotonergic psychedelics undergoes extensive phase I metabolism, primarily mediated by cytochrome P450 (CYP) enzymes. Common metabolic pathways include O-demethylation, hydroxylation, and N-dealkylation. While quantitative metabolic stability data for many NBOMes is limited, available in vitro studies using human liver microsomes (HLMs) indicate that compounds like 25I-NBOMe are subject to rapid clearance.

Crucially, no specific metabolic studies on this compound have been published to date. However, its hybrid structure, combining a 4-methylmethamphetamine (4-MMA) core with an N-(2-methoxybenzyl) group, suggests a complex metabolic profile influenced by pathways known for both amphetamines and other NBOMe compounds. It is hypothesized that this compound will undergo N-demethylation, aromatic and aliphatic hydroxylation on the 4-MMA moiety, in addition to the O-demethylation and hydroxylation characteristic of the NBOMe scaffold. The presence of the alpha-methyl group in the phenethylamine backbone, a feature of amphetamines, may confer increased metabolic stability compared to NBOMes without this substitution.

Comparative Metabolic Stability Data

The following table summarizes available in vitro metabolic data for several NBOMe compounds. It is important to note the absence of data for this compound.

CompoundIn Vitro SystemKey Metabolic PathwaysMajor CYP Isozymes InvolvedQuantitative Data (if available)
25I-NBOMe Human Liver Microsomes (HLMs)O-demethylation, O-di-demethylation, Hydroxylation, N-dealkylationCYP3A4, CYP2D6, CYP2C9, CYP2C19Intrinsic Clearance (CLint): 70.1 mL/min/kg
25C-NBOMe Human Hepatocytes, HLMsO-demethylation, O-di-demethylation, HydroxylationNot explicitly determined, but likely similar to 25I-NBOMeData not available
25B-NBOMe Porcine and Human Liver Microsomes5'-O-demethylation, followed by glucuronidationNot explicitly determined, but likely similar to 25I-NBOMeData not available
25D-NBOMe Human Liver Microsomes (HLMs)Oxidative deamination, N-dealkylation, O-demethylation, HydroxylationNot explicitly determinedData not available
25E-NBOMe Human Liver Microsomes (HLMs)Oxidative deamination, N-dealkylation, O-demethylation, HydroxylationNot explicitly determinedData not available
25N-NBOMe Human Liver Microsomes (HLMs)Reduction of nitro group, N-acetylation, Oxidative deamination, N-dealkylation, O-demethylationNot explicitly determinedData not available
This compound Data not available Hypothesized: N-demethylation, Aromatic hydroxylation, Aliphatic hydroxylation, O-demethylation, N-dealkylationHypothesized: CYP2D6 (for amphetamine core), CYP3A4 (for NBOMe moiety)Data not available

Experimental Protocols

The data presented for the NBOMe compounds are primarily derived from in vitro studies utilizing human liver microsomes (HLMs) or hepatocytes. A generalizable experimental protocol for assessing metabolic stability is as follows:

Objective: To determine the in vitro metabolic stability and identify the major phase I metabolites of an NBOMe compound.

Materials:

  • Test compound (e.g., 25I-NBOMe)

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Control compounds (e.g., a high-clearance and a low-clearance compound)

  • Acetonitrile (for quenching the reaction)

  • Internal standard for analytical quantification

Procedure:

  • Incubation: The test compound is incubated with HLMs in the presence of the NADPH regenerating system in a phosphate buffer at 37°C. Control incubations are performed without the NADPH regenerating system to assess non-enzymatic degradation.

  • Time Points: Aliquots of the incubation mixture are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The enzymatic reaction in the aliquots is stopped by adding a cold organic solvent, typically acetonitrile, which also precipitates the microsomal proteins.

  • Sample Preparation: The quenched samples are centrifuged to pellet the precipitated proteins, and the supernatant containing the parent compound and its metabolites is collected.

  • Analytical Detection: The concentration of the parent compound remaining at each time point is determined using a validated analytical method, most commonly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Data Analysis: The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of the linear portion of this curve is used to calculate the in vitro half-life (t½). From the half-life and the incubation conditions (microsomal protein concentration), the intrinsic clearance (CLint) can be calculated.

  • Metabolite Identification: The samples are also analyzed by high-resolution mass spectrometry to identify the structures of the metabolites formed.

Visualizing Metabolic Pathways

The following diagrams illustrate the generalized metabolic pathways for NBOMe compounds and the hypothesized pathways for this compound.

NBOMe_Metabolism cluster_phase1 Phase I Metabolism (CYP450) parent NBOMe Compound M1 O-Demethylated Metabolite parent->M1 O-Demethylation M2 Hydroxylated Metabolite parent->M2 Hydroxylation M3 N-Dealkylated Metabolite (2C-X Compound) parent->M3 N-Dealkylation Four_MMA_NBOMe_Metabolism cluster_phase1 Hypothesized Phase I Metabolism parent This compound M1 O-Demethylated Metabolite parent->M1 O-Demethylation (NBOMe moiety) M2 Aromatic Hydroxylated Metabolite (on 4-MMA core) parent->M2 Aromatic Hydroxylation M3 N-Dealkylated Metabolite (4-Methylamphetamine) parent->M3 N-Dealkylation (cleavage of NBOMe group) M4 N-Demethylated Metabolite parent->M4 N-Demethylation (from methamphetamine core) M5 Aliphatic Hydroxylated Metabolite (on 4-MMA core) parent->M5 Aliphatic Hydroxylation

Head-to-Head Comparison: 4-MMA-NBOMe and LSD at the 5-HT2A Receptor

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

This guide provides a detailed comparative analysis of the pharmacological properties of 4-methoxy-α-methyl-N-(2-methoxybenzyl)phenethylamine (4-MMA-NBOMe) and lysergic acid diethylamide (LSD) at the human serotonin 2A (5-HT2A) receptor. The 5-HT2A receptor, a G-protein coupled receptor (GPCR), is the primary molecular target for classic psychedelic compounds and a key area of interest in neuroscience and drug development.

Quantitative Data Comparison

The following table summarizes the binding affinity (Ki), potency (EC50), and efficacy (Emax) of a representative NBOMe compound and LSD at the human 5-HT2A receptor for the Gq-mediated and β-arrestin signaling pathways.

ParameterRepresentative NBOMe (25I-NBOMe/25B-NBOMe)LSDReference
Binding Affinity (Ki, nM) 0.087 (25I-NBOMe)1.1 - 2.9[1]
Gq Pathway Potency (EC50, nM) 0.44 (25I-NBOMe)7.2[2][3]
Gq Pathway Efficacy (Emax, % of 5-HT) ~100% (Full Agonist)~80% (Partial Agonist)[3]
β-arrestin Pathway Potency (EC50, nM) 11 - 29 (4-bromo analogues)Data varies, often shows lower potency than Gq[4]
β-arrestin Pathway Efficacy (Emax, % of 5-HT) 97 - 113% (4-bromo analogues)Partial Agonist[4]

Signaling Pathways at the 5-HT2A Receptor

Activation of the 5-HT2A receptor by agonists like NBOMe compounds and LSD initiates two primary intracellular signaling cascades: the canonical Gq-protein pathway and the β-arrestin pathway. The balance between these pathways, known as functional selectivity or biased agonism, is a critical determinant of a ligand's overall pharmacological effect.

5-HT2A Signaling Pathways cluster_membrane Cell Membrane cluster_gq Gq Pathway cluster_arrestin β-arrestin Pathway 5HT2A 5-HT2A Receptor Gq Gαq/11 5HT2A->Gq Activates GRK GRK 5HT2A->GRK Activates Ligand Agonist (NBOMe / LSD) Ligand->5HT2A Binds to PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Ca²⁺ Mobilization IP3->Ca2+ Induces PKC PKC Activation DAG->PKC P Receptor Phosphorylation GRK->P B-Arrestin β-arrestin Recruitment P->B-Arrestin Internalization Receptor Internalization B-Arrestin->Internalization MAPK MAPK Signaling (e.g., ERK) B-Arrestin->MAPK

Figure 1. 5-HT2A Receptor Signaling Pathways.

Experimental Protocols

Detailed methodologies for the key in vitro assays used to characterize ligand activity at the 5-HT2A receptor are provided below.

Radioligand Binding Assay

This assay measures the affinity (Ki) of a test compound for the 5-HT2A receptor by competing with a radiolabeled ligand.

Materials:

  • HEK293 cells stably expressing the human 5-HT2A receptor.

  • Cell membrane preparation buffer (e.g., Tris-HCl with protease inhibitors).

  • Radioligand (e.g., [3H]ketanserin or [125I]DOI).

  • Test compound (e.g., NBOMe or LSD) at various concentrations.

  • Non-specific binding control (e.g., a high concentration of a known 5-HT2A antagonist like ketanserin).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail and scintillation counter.

Procedure:

  • Membrane Preparation: Harvest HEK293-h5-HT2A cells and homogenize in ice-cold buffer. Centrifuge the homogenate and resuspend the pellet (membrane fraction) in fresh buffer. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, add the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound or the non-specific binding control.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.

Gq-Pathway Functional Assays

1. Inositol Monophosphate (IP1) Accumulation Assay

This assay measures the accumulation of IP1, a downstream product of Gq activation, as an indicator of receptor activation.

Materials:

  • CHO or HEK293 cells stably expressing the human 5-HT2A receptor.

  • Assay buffer containing a phosphodiesterase inhibitor and LiCl (to prevent IP1 degradation).

  • Test compound at various concentrations.

  • IP1 detection kit (e.g., HTRF-based).

Procedure:

  • Cell Plating: Plate the cells in a 96-well plate and allow them to adhere overnight.

  • Stimulation: Replace the culture medium with the assay buffer containing LiCl. Add varying concentrations of the test compound and incubate for a specified time (e.g., 30-60 minutes) at 37°C.

  • Lysis and Detection: Lyse the cells and perform the IP1 detection according to the kit manufacturer's instructions. This typically involves adding detection reagents (an IP1-d2 acceptor and an anti-IP1-cryptate donor) and incubating.

  • Measurement: Read the plate on an HTRF-compatible reader.

  • Data Analysis: Plot the HTRF ratio as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.[5]

2. Calcium Flux Assay

This assay measures the transient increase in intracellular calcium concentration following Gq-mediated IP3 production.

Materials:

  • HEK293 cells stably expressing the human 5-HT2A receptor.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM).

  • Assay buffer (e.g., HBSS).

  • Test compound at various concentrations.

  • A fluorescence plate reader with an injection system (e.g., FLIPR or FlexStation).

Procedure:

  • Cell Plating: Plate cells in a black-walled, clear-bottom 96-well plate.

  • Dye Loading: Load the cells with the calcium-sensitive dye in assay buffer and incubate at 37°C for a specified time (e.g., 60 minutes).

  • Measurement: Place the plate in the fluorescence reader. Record a baseline fluorescence reading.

  • Compound Addition: Inject the test compound at various concentrations into the wells and immediately begin measuring the fluorescence intensity over time.

  • Data Analysis: Determine the peak fluorescence response for each concentration. Plot the peak response as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.[6][7]

β-arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated 5-HT2A receptor.

Materials:

  • Cells engineered to co-express the 5-HT2A receptor fused to a protein fragment (e.g., ProLink) and β-arrestin fused to a complementary enzyme fragment (e.g., Enzyme Acceptor).

  • Test compound at various concentrations.

  • Substrate for the reconstituted enzyme that produces a luminescent or fluorescent signal.

Procedure:

  • Cell Plating: Plate the engineered cells in a white-walled 96-well plate.

  • Compound Addition: Add the test compound at various concentrations and incubate for a specified time (e.g., 60-90 minutes) at 37°C.

  • Detection: Add the detection reagent containing the enzyme substrate.

  • Measurement: After a further incubation period, measure the luminescence or fluorescence using a plate reader.

  • Data Analysis: Plot the signal as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.[8]

Experimental Workflow Start Ligand Characterization at 5-HT2A Binding Radioligand Binding Assay Start->Binding Functional Functional Assays Start->Functional Data_Analysis Data Analysis Binding->Data_Analysis Gq Gq Pathway Assays Functional->Gq Arrestin β-arrestin Assay Functional->Arrestin IP1 IP1 Accumulation Gq->IP1 Ca2+ Calcium Flux Gq->Ca2+ Arrestin->Data_Analysis IP1->Data_Analysis Ca2+->Data_Analysis Ki Determine Ki (Affinity) Data_Analysis->Ki EC50_Emax_Gq Determine EC50 & Emax (Gq) Data_Analysis->EC50_Emax_Gq EC50_Emax_Arrestin Determine EC50 & Emax (β-arrestin) Data_Analysis->EC50_Emax_Arrestin Comparison Head-to-Head Comparison Ki->Comparison EC50_Emax_Gq->Comparison EC50_Emax_Arrestin->Comparison

Figure 2. General Experimental Workflow.

Conclusion

This guide provides a comparative overview of the interaction of a representative NBOMe compound and LSD with the 5-HT2A receptor. Both classes of compounds are potent agonists at this receptor, though they exhibit differences in their binding affinities, potencies, and efficacies in downstream signaling pathways. A thorough understanding of these pharmacological nuances, obtained through the detailed experimental protocols outlined herein, is crucial for the rational design and development of novel therapeutics targeting the serotonergic system. Further research is warranted to obtain specific experimental data for this compound to allow for a direct comparison.

References

Safety Operating Guide

Mitigating Risk: A Comprehensive Guide to the Proper Disposal of 4-Mma-nbome

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

As a premier partner to the scientific community, we are dedicated to providing essential safety information that extends beyond the point of purchase. This document outlines the proper disposal procedures for 4-Mma-nbome, a research chemical for which detailed toxicological and environmental impact data is not widely available. Adherence to these guidelines is critical for ensuring laboratory safety and environmental protection.

The physiological and toxicological properties of this compound are not well-documented.[1][2][3][4] Therefore, it must be handled as a hazardous substance, with all disposal protocols reflecting a high degree of caution. Under no circumstances should this compound or its containers be disposed of in standard trash or via sanitary sewer systems.[5][6]

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is provided below to inform safe handling and disposal decisions.

PropertyValue
Molecular Formula C₁₉H₂₅NO[7][8]
Molecular Weight 283.4 g/mol [7]
Appearance Crystalline solid (hydrochloride form)[2][4]
Solubility (hydrochloride form) DMF: 25-30 mg/ml, DMSO: 30 mg/ml, Ethanol: 20-30 mg/ml, PBS (pH 7.2): 10 mg/ml[1][2][3][4]
Storage Temperature -20°C[1][2][3]

Step-by-Step Disposal Protocol for this compound

This protocol is designed to provide a clear, actionable workflow for the safe disposal of this compound and associated waste.

1. Personal Protective Equipment (PPE): Before handling this compound in any form (pure compound, solutions, or contaminated materials), at a minimum, personnel must wear:

  • Safety goggles

  • Chemical-resistant gloves (nitrile or neoprene)

  • A lab coat

2. Waste Segregation and Collection:

  • Solid Waste: Collect pure this compound, contaminated personal protective equipment (e.g., gloves, weigh boats), and any other solid materials that have come into contact with the compound in a dedicated, clearly labeled hazardous waste container. The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure, tight-fitting lid.

  • Liquid Waste: Collect all solutions containing this compound in a separate, clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EH&S) department. The container should be leak-proof and stored in secondary containment to prevent spills.

  • Sharps Waste: Any needles, syringes, or other sharp implements contaminated with this compound must be disposed of in a designated sharps container that is puncture-resistant and leak-proof.[5] This container should also be labeled as hazardous chemical waste.

3. Labeling of Hazardous Waste: All waste containers must be clearly labeled with the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound" or "N-[(2-methoxyphenyl)methyl]-N-methyl-1-(4-methylphenyl)propan-2-amine"

  • The approximate concentration and quantity of the waste

  • The date the waste was first added to the container

  • The name and contact information of the generating researcher or lab

4. Storage of Hazardous Waste: Store all this compound waste in a designated, secure area away from general laboratory traffic. This area should be well-ventilated and have secondary containment. Do not store incompatible chemicals together.

5. Arranging for Professional Disposal: Contact your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste.[9][10] As a psychoactive substance, incineration is the generally accepted method of destruction for such compounds.[11] Do not attempt to treat or neutralize the chemical in the lab without specific, validated procedures and EH&S approval.

Experimental Protocol: Decontamination of Glassware

This protocol details the steps for decontaminating glassware that has been in contact with this compound.

  • Initial Rinse: In a fume hood, carefully rinse the glassware three times with a suitable solvent in which this compound is soluble (e.g., ethanol or acetone). Collect all rinsate in a designated hazardous liquid waste container.

  • Soaking: Submerge the rinsed glassware in a basic solution (e.g., a solution of sodium hydroxide or a commercially available laboratory cleaning solution) and sonicate for at least 30 minutes.

  • Final Rinse: Remove the glassware from the soaking solution and rinse thoroughly with deionized water.

  • Drying: Allow the glassware to air dry completely or place it in a drying oven.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.

G This compound Disposal Workflow start Waste Generation (Solid, Liquid, Sharps) ppe Wear Appropriate PPE start->ppe segregate Segregate Waste by Type ppe->segregate solid Solid Waste Container segregate->solid liquid Liquid Waste Container segregate->liquid sharps Sharps Container segregate->sharps labeling Label Containers Correctly solid->labeling liquid->labeling sharps->labeling storage Store in Designated Area labeling->storage contact_ehs Contact EH&S for Pickup storage->contact_ehs disposal Professional Disposal (Incineration) contact_ehs->disposal

References

Personal protective equipment for handling 4-Mma-nbome

Author: BenchChem Technical Support Team. Date: November 2025

For research, scientific, and drug development professionals, the handling of novel compounds like 4-Mma-nbome necessitates a stringent adherence to safety protocols, especially given that its physiological and toxicological properties are largely unknown. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the protection of laboratory personnel and the integrity of research.

Compound Data

Limited data is available for this compound. The following table summarizes its known physical and chemical properties. The absence of toxicological data underscores the need to treat this compound as potentially hazardous.

PropertyValue
Formal Name N-[(2-methoxyphenyl)methyl]-N,α,4-trimethyl-benzeneethanamine, monohydrochloride
Molecular Formula C₁₉H₂₅NO • HCl
Formula Weight 319.9 g/mol
Purity ≥98%
Formulation A crystalline solid
Solubility DMF: 30 mg/ml, DMSO: 30 mg/ml, Ethanol: 20 mg/ml, Methanol: 1 mg/ml, DMSO:PBS (pH 7.2) (1:1): 0.5 mg/ml
Storage -20°C
Stability ≥ 5 years

Personal Protective Equipment (PPE)

Given that the toxicological properties of this compound are unknown, a conservative approach to personal protection is mandatory. The following PPE should be worn at all times when handling the compound:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are required. Given the lack of specific chemical resistance data, double gloving is strongly recommended to provide an additional layer of protection.

  • Eye Protection: Safety glasses with side shields or, preferably, chemical splash goggles should be worn to protect against accidental splashes.

  • Lab Coat: A fully buttoned lab coat should be worn to protect skin and personal clothing from contamination.

  • Respiratory Protection: Due to the unknown inhalation toxicity, all handling of solid this compound should be conducted within a certified chemical fume hood to minimize the risk of aerosol inhalation. If there is a potential for exposure outside of a fume hood, a properly fitted respirator with an appropriate cartridge should be used.

Operational Plan: Handling and Storage

A clear and concise operational plan is crucial for the safe handling of this compound.

Engineering Controls
  • Chemical Fume Hood: All weighing and preparation of stock solutions must be performed in a certified chemical fume hood to control airborne particles.

  • Ventilation: The laboratory should be well-ventilated to ensure that any potential fugitive emissions are diluted and removed.

Work Practices
  • Designated Area: Designate a specific area within the laboratory for handling this compound. This area should be clearly marked.

  • Avoid Inhalation and Contact: Procedures should be designed to minimize the generation of dust and aerosols. Avoid direct contact with the skin, eyes, and clothing.

  • Hand Washing: Hands should be washed thoroughly with soap and water after handling the compound, even if gloves were worn.

  • Transport: When transporting the compound, even small quantities, use a secondary container to prevent spills.

Storage
  • Secure Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Clear Labeling: The container must be clearly labeled with the compound name and any known hazards.

  • Limited Access: Access to the storage area should be restricted to authorized personnel only.

Emergency Workflow: Chemical Spill

In the event of a spill, a clear and practiced response plan is essential to mitigate exposure and contamination.

Spill_Response Spill Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Alert Alert Colleagues and Supervisor Evacuate->Alert Assess Assess the Spill (Size and Location) Alert->Assess SmallSpill Small Spill (Contained in Fume Hood) Assess->SmallSpill Small LargeSpill Large Spill (Outside Containment) Assess->LargeSpill Large Cleanup Contain and Clean Up Spill (Use appropriate absorbent and PPE) SmallSpill->Cleanup EvacuateLab Evacuate the Laboratory LargeSpill->EvacuateLab Decontaminate Decontaminate Area and Equipment Cleanup->Decontaminate Dispose Dispose of Contaminated Materials as Hazardous Waste Decontaminate->Dispose End Incident Report Dispose->End ContactEHS Contact Emergency Services / EHS EvacuateLab->ContactEHS SecureArea Secure the Area (Prevent Entry) ContactEHS->SecureArea SecureArea->End

Caption: Workflow for responding to a chemical spill of this compound.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and accidental exposure.

  • Waste Collection: All waste materials, including unused compound, contaminated PPE, and cleaning materials, must be collected in a designated, labeled hazardous waste container.

  • Waste Segregation: Do not mix this waste with other chemical waste streams unless compatibility is confirmed.

  • Professional Disposal: The hazardous waste must be disposed of through the institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor. Follow all local, state, and federal regulations for hazardous waste disposal.

  • Empty Containers: "Empty" containers that held this compound should be treated as hazardous waste and disposed of accordingly, as they will contain residual amounts of the compound.

By implementing these safety and logistical measures, researchers can minimize the risks associated with handling this compound, a compound with unknown toxicological properties. The guiding principle should always be to treat this substance with the highest degree of caution.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.